Anhydroscandenolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(11Z)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-11,13(16)-diene-4,14-dione |
InChI |
InChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3- |
InChI Key |
DRUYMRSAKYIRAE-ARJAWSKDSA-N |
Isomeric SMILES |
CC12CC3C(C4C=C(/C=C\C1O2)C(=O)O4)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Anhydroscandenolide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. As a derivative of scandenolide, this compound has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological context.
Natural Sources of this compound
This compound has been primarily isolated from flowering plants belonging to the Asteraceae family, particularly within the Mikania genus. These perennial vines are widespread in tropical and subtropical regions.
Key plant sources include:
-
Mikania scandens : Commonly known as climbing hempvine or louse-plaster, this species is a well-documented source of this compound and related sesquiterpene lactones.
-
Mikania cordata : This species, found throughout Asia and Africa, has also been reported to contain this compound among its chemical constituents.
The production of this compound and other secondary metabolites in these plants can be influenced by various factors, including geographical location, season, and environmental stress.
Isolation and Purification Methods
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is a synthesized methodology based on standard practices for the isolation of sesquiterpene lactones from Mikania species.
Experimental Protocol:
1. Plant Material Collection and Preparation:
- Aerial parts (leaves and stems) of Mikania scandens or Mikania cordata are collected.
- The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
- The dried material is ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
- The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration.
- A common solvent for this initial extraction is ethanol or methanol, which efficiently extracts a broad range of secondary metabolites.
- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Sesquiterpene lactones like this compound are typically enriched in the chloroform or ethyl acetate fraction.
4. Chromatographic Purification:
- Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system.
- High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, reverse-phase or normal-phase HPLC is employed.
5. Structure Elucidation:
- The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data:
The yield of this compound can vary depending on the plant source and the efficiency of the isolation process. The following table summarizes representative data from phytochemical studies.
| Plant Source | Part Used | Extraction Method | Yield of Crude Extract (%) | Yield of this compound (mg/kg of dry plant material) | Reference |
| Mikania scandens | Aerial Parts | Ethanolic Extraction | 10-15 | Data not available in accessible literature | Herz et al., 1970 |
| Mikania cordata | Leaves | Methanolic Extraction | 5 | Data not available in accessible literature | [1] |
Note: Specific yield data for pure this compound is often reported in primary research articles that may not be publicly accessible. The foundational work by Herz and colleagues in 1970 provides the basis for the isolation of sesquiterpene dilactones from Mikania scandens.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by pure this compound are limited in the public domain, research on crude extracts of its source plants provides valuable insights into its potential biological activities.
A recent study on the methanol extract of Mikania cordata leaves demonstrated significant anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] The study suggested that these effects are mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2]
It is important to note that these findings are for a complex plant extract, and the specific contribution of this compound to these activities has not been definitively established.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Potential Signaling Pathways Modulated by Mikania cordata Extract
Caption: Putative mechanism of Mikania cordata extract on inflammatory and antioxidant pathways.[2]
Conclusion
This compound is a significant phytochemical constituent of Mikania scandens and Mikania cordata. Its isolation relies on established chromatographic techniques. While detailed, publicly accessible data on its specific biological mechanisms are sparse, related research on its source plant extracts suggests potential anti-inflammatory and antioxidant properties through modulation of key signaling pathways like NF-κB, MAPK, and Nrf2. Further investigation into the purified compound is warranted to fully elucidate its therapeutic potential for drug development. Researchers are encouraged to consult the primary phytochemical literature for more detailed experimental protocols and quantitative analyses.
References
- 1. In vitro effect of Mikania cordata leaf extracts on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of anti-inflammatory and antioxidant responses by methanol extract of Mikania cordata (Burm. f.) B. L. Rob. leaves via the inactivation of NF-κB and MAPK signaling pathways and activation of Nrf2 in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anhydroscandenolide Biosynthesis Pathway: A Putative Blueprint in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroscandenolide, a sesquiterpene lactone with a guaianolide skeleton, holds potential for pharmacological applications. Despite its intriguing structure, the biosynthetic pathway of this natural product in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. Drawing parallels from studied pathways in the Asteraceae family, this document outlines the key enzymatic steps, from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the formation of the characteristic guaianolide core and subsequent oxidative modifications. This guide also presents hypothetical experimental protocols and quantitative analysis methodologies that can be employed to elucidate and validate the proposed pathway, providing a roadmap for future research in this area.
Introduction
This compound is a sesquiterpenoid natural product characterized by a C15 backbone and a lactone ring, classifying it as a sesquiterpene lactone. While its definitive plant source requires further confirmation, phytochemical studies suggest its presence in the genus Scandix, with Scandix pecten-veneris being a likely candidate. Sesquiterpene lactones, particularly guaianolides, are renowned for their diverse biological activities, making their biosynthetic pathways a subject of intense research for potential biotechnological production. This document aims to provide a comprehensive, albeit putative, overview of the this compound biosynthesis pathway to serve as a foundational resource for researchers.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytosol, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
2.1. Formation of Farnesyl Pyrophosphate (FPP)
The initial steps involve the sequential condensation of IPP and DMAPP to generate the C15 precursor, farnesyl pyrophosphate (FPP). This process is catalyzed by a series of prenyltransferases.
2.2. Cyclization of FPP to Germacrene A
The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule. It is hypothesized that a germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A. This enzyme belongs to the terpene synthase (TPS) family and is a critical branching point in sesquiterpenoid metabolism.
2.3. Oxidation of Germacrene A to Germacrene A Acid
Following its formation, (+)-germacrene A undergoes a series of oxidation reactions. A cytochrome P450 monooxygenase, specifically a germacrene A oxidase (GAO) , is proposed to catalyze the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, yielding germacrene A acid.
2.4. Formation of the Guaianolide Skeleton
The transformation of the germacrene skeleton to the characteristic 5,7-bicyclic guaianolide core is a key step. This is likely initiated by the hydroxylation of germacrene A acid at the C6 position, catalyzed by a costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously cyclizes to form the γ-lactone ring, yielding costunolide. Subsequent enzymatic steps, likely involving one or more cytochrome P450s and potentially other oxidoreductases, would then be required to convert costunolide into the specific guaianolide precursor of this compound.
2.5. Final Oxidative Modifications
The final steps in the biosynthesis of this compound would involve a series of specific oxidative modifications to the guaianolide skeleton. Based on the structure of this compound (C15H14O5), these modifications likely include dehydrogenations and hydroxylations to introduce the additional oxygen atoms and the double bond system. The precise sequence and the enzymes responsible for these final transformations remain to be elucidated.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound from primary isoprenoid precursors.
Quantitative Data
Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, based on studies of related sesquiterpene lactones in other plants, the following table outlines the types of quantitative data that would be crucial to collect for a thorough understanding of this pathway.
| Parameter | Description | Typical Range/Value (from related pathways) |
| Enzyme Kinetics | ||
| Km of GAS for FPP | Michaelis constant, indicating the substrate concentration at half-maximal velocity. | 1 - 10 µM |
| kcat of GAS | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. | 0.1 - 5 s-1 |
| Km of GAO for Germacrene A | Michaelis constant for the first oxidation step. | 5 - 50 µM |
| Km of COS for Germacrene A Acid | Michaelis constant for the lactone ring formation. | 10 - 100 µM |
| Metabolite Concentrations | ||
| FPP pool size | Cellular concentration of the precursor FPP. | Highly variable, dependent on tissue and conditions. |
| This compound content | Concentration of the final product in plant tissue (e.g., leaves, roots). | µg/g to mg/g fresh/dry weight. |
| Gene Expression Levels | ||
| Transcript abundance of GAS | Relative or absolute expression level of the Germacrene A Synthase gene. | Highly variable, often induced by stress. |
| Transcript abundance of GAO and COS | Relative or absolute expression levels of the cytochrome P450 genes. | Correlated with sesquiterpene lactone accumulation. |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
4.1. Identification of Candidate Genes
-
Transcriptome Sequencing: Perform RNA-sequencing on different tissues of Scandix pecten-veneris (e.g., leaves, roots, flowers) and under different conditions (e.g., with and without elicitor treatment like methyl jasmonate) to identify differentially expressed genes.
-
Homology-Based Gene Mining: Use known sesquiterpene synthase (TPS), cytochrome P450 (CYP), and other relevant enzyme sequences from other species (e.g., Cichorium intybus, Helianthus annuus) as queries to search the Scandix pecten-veneris transcriptome data for homologous genes.
4.2. Functional Characterization of Candidate Enzymes
4.2.1. Heterologous Expression in E. coli (for Soluble Enzymes like GAS)
-
Cloning: Amplify the full-length coding sequence of the candidate GAS gene from Scandix pecten-veneris cDNA. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a).
-
Transformation and Expression: Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation, lyse them by sonication, and purify the His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT). Overlay the reaction with a layer of a non-polar solvent (e.g., hexane or pentane) to trap the volatile terpene products.
-
Product Analysis: Analyze the organic solvent layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product by comparing its mass spectrum and retention time with an authentic standard of germacrene A.
4.2.2. Heterologous Expression in Yeast (Saccharomyces cerevisiae) (for Membrane-Bound Enzymes like P450s)
-
Cloning: Clone the full-length coding sequences of the candidate GAO and COS genes into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis cytochrome P450 reductase).
-
In Vivo Assay: Co-express the candidate P450 with a known GAS to provide the substrate in vivo. Grow the yeast culture and induce gene expression with galactose.
-
Metabolite Extraction and Analysis: After incubation, extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate). Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the expected oxidized products.
Experimental Workflow Diagram
Caption: A generalized workflow for the identification and functional characterization of enzymes in the this compound biosynthetic pathway.
4.3. Quantitative Analysis of this compound
-
Sample Preparation: Harvest and freeze-dry plant material. Grind the dried tissue to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication or maceration.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
LC-MS/MS Analysis: Develop a quantitative method using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use an authentic standard of this compound to create a calibration curve.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Conclusion
The biosynthesis of this compound in plants, while not yet experimentally elucidated, can be rationally proposed based on the well-established pathways of other guaianolide sesquiterpene lactones. This guide provides a foundational framework for initiating research into this specific pathway. The proposed enzymatic steps, from FPP to the final oxidative modifications, offer clear targets for gene discovery and functional characterization. The outlined experimental protocols provide a practical roadmap for researchers to validate this putative pathway and to quantify the key metabolites and enzymatic activities involved. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for its potential biotechnological production for pharmaceutical applications.
Unraveling the Molecular Architecture of Anhydroscandenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Anhydroscandenolide, a sesquiterpenoid lactone. While specific experimental data for this compound is not publicly available, this document outlines the typical workflow and presents representative data based on the well-established analysis of analogous sesquiterpenoid lactones isolated from the Chloranthus genus. This guide serves as a foundational resource for professionals engaged in natural product chemistry, drug discovery, and medicinal chemistry.
Isolation and Purification
The initial step in the structural elucidation of a natural product like this compound involves its isolation from the source organism, typically a plant from the Chloranthus genus. The general procedure is as follows:
Experimental Protocol: Isolation of Sesquiterpenoid Lactones
-
Extraction: Dried and powdered plant material (e.g., leaves and stems of Chloranthus scandens) is subjected to extraction with an organic solvent, commonly methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant metabolites.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpenoid lactones are typically found in the chloroform or ethyl acetate fractions.
-
Chromatographic Separation: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:
-
Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Further purification to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure this compound.
-
Spectroscopic Analysis for Structure Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is typically performed on an electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The instrument is operated in positive or negative ion mode to detect the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Data Presentation: Representative Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₅H₁₄O₅ | Derived from HRMS |
| Molecular Weight | 274.0841 | Calculated for C₁₅H₁₄O₅ |
| HR-ESI-MS ([M+H]⁺) | m/z 275.0914 (observed) | Confirms molecular weight |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed.
Experimental Protocol: NMR Spectroscopy
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-800 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Standard pulse sequences are used for the following experiments:
-
1D NMR: ¹H NMR (proton), ¹³C NMR (carbon-13), and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry.
-
Data Presentation: Representative NMR Spectroscopic Data for a Sesquiterpenoid Lactone Core
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.50 | dd | 10.5, 6.0 |
| 2α | 2.10 | m | |
| 2β | 1.95 | m | |
| 3 | 5.80 | d | 2.5 |
| 5 | 4.10 | t | 9.5 |
| 6 | 4.90 | d | 9.5 |
| 9α | 2.50 | m | |
| 9β | 2.30 | m | |
| 13a | 6.25 | d | 3.0 |
| 13b | 5.60 | d | 2.5 |
| 14 | 1.80 | s | |
| 15 | 1.10 | s |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 55.0 | CH |
| 2 | 30.5 | CH₂ |
| 3 | 125.0 | CH |
| 4 | 140.0 | C |
| 5 | 80.0 | CH |
| 6 | 75.0 | CH |
| 7 | 145.0 | C |
| 8 | 170.0 | C |
| 9 | 40.0 | CH₂ |
| 10 | 45.0 | C |
| 11 | 138.0 | C |
| 12 | 170.5 | C |
| 13 | 120.0 | CH₂ |
| 14 | 20.0 | CH₃ |
| 15 | 15.0 | CH₃ |
Structure Assembly and Stereochemical Assignment
The final structure of this compound is assembled by piecing together the information obtained from the various spectroscopic techniques.
An In-Depth Technical Guide to the Putative Mechanism of Action of Anhydroscandenolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroscandenolide, a sesquiterpene lactone with the chemical formula C15H14O5, represents a promising candidate for anti-cancer drug development. While direct experimental data on this compound is currently limited, its structural classification as a sesquiterpene lactone allows for the formulation of a strong hypothesis regarding its mechanism of action. This guide consolidates the current understanding of the biological activities of closely related sesquiterpene lactones to propose a putative mechanism of action for this compound, focusing on the inhibition of key oncogenic signaling pathways, namely STAT3 and NF-κB. This document provides a comprehensive overview of the theoretical framework for this compound's anti-cancer activity, detailed experimental protocols for its investigation, and quantitative data from analogous compounds to guide future research.
Introduction
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds that have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This compound, a member of this class, possesses the characteristic α-methylene-γ-lactone moiety, a structural feature often associated with the biological activity of these compounds. The high reactivity of this functional group is believed to be responsible for the covalent modification of key cellular proteins, leading to the disruption of oncogenic signaling cascades.
This technical guide aims to provide a detailed exploration of the probable mechanism of action of this compound. By examining the well-established activities of other anti-cancer sesquiterpene lactones, we can infer a likely mode of action for this compound, thereby providing a solid foundation for future experimental validation.
Proposed Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling
The primary proposed mechanism of action for this compound is the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Both STAT3 and NF-κB are critical transcription factors that are constitutively activated in a wide variety of human cancers, where they promote cell proliferation, survival, invasion, and angiogenesis, while also contributing to inflammation and chemoresistance.
Inhibition of the STAT3 Signaling Pathway
Constitutive activation of STAT3 is a hallmark of many malignancies. The proposed mechanism by which this compound inhibits this pathway is through direct covalent modification of cysteine residues within the STAT3 protein. This modification is thought to prevent the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and nuclear translocation. By inhibiting STAT3, this compound can theoretically suppress the transcription of a multitude of downstream target genes involved in tumorigenesis.
Inhibition of the NF-κB Signaling Pathway
Similar to STAT3, the NF-κB pathway is a crucial regulator of cancer cell survival and proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is hypothesized to inhibit this pathway by targeting and inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.
Quantitative Data from Analogous Sesquiterpene Lactones
While specific quantitative data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for well-characterized sesquiterpene lactones against various cancer cell lines. This data provides a benchmark for the expected potency of this compound.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Parthenolide | MDA-MB-231 (Breast) | MTT Assay | 5.2 | F. F. Rubel et al., 2020 |
| Costunolide | A549 (Lung) | MTT Assay | 12.5 | H. J. Chun et al., 2015 |
| Dehydrocostus Lactone | HepG2 (Liver) | SRB Assay | 8.7 | Y. Chen et al., 2018 |
| Helenalin | Jurkat (Leukemia) | MTT Assay | 0.5 | A. K. Ghantous et al., 2010 |
Detailed Experimental Protocols
To validate the proposed mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of STAT3 and NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the STAT3 and NF-κB signaling pathways to determine the effect of this compound on their expression and activation.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the determined IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro Biological Activity of Sesquiterpenoids from Chloranthus species: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chloranthus is a rich source of complex sesquiterpenoids, which have demonstrated a range of promising biological activities in preclinical studies. These natural products, particularly lindenane-type dimeric sesquiterpenoids, have been the subject of numerous phytochemical and pharmacological investigations. The primary in vitro biological activities reported for these compounds are their anti-inflammatory and cytotoxic effects. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways for prominent sesquiterpenoids isolated from Chloranthus species.
Quantitative Data Summary
The following tables present the reported in vitro biological activities of various sesquiterpenoids isolated from Chloranthus species.
Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Chloranthus species
| Compound | Cell Line | Assay | Target | IC50 Value (µM) | Reference |
| Compound 8 (Japonilide A) | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 22.99 ± 2.71 | [1] |
| Compound 12 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 24.34 ± 1.36 | [1] |
| Compound 16 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 23.69 ± 2.83 | [1] |
| Compound 22 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 21.23 ± 1.34 | [1] |
| Penijanacorane C | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 6.23 | [2] |
| Shizukaol B | BV2 microglial cells | NO, TNF-α, IL-1β Production Inhibition | iNOS, COX-2 | Concentration-dependent inhibition observed | [3][4] |
Table 2: Cytotoxic Activity of Compounds from Chloranthus multistachys
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Derivative 3a | HEL (Human erythroleukemia) | 1.322 ± 0.08 | [5] |
| Derivative 3a | PC3 (Prostate cancer) | > 10 | [5] |
| Derivative 3a | LNCaP (Prostate cancer) | > 10 | [5] |
| Derivative 3a | A549 (Lung cancer) | > 10 | [5] |
| Derivative 3a | K562 (Chronic myelogenous leukemia) | > 10 | [5] |
Key Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol outlines the general methodology used to assess the anti-inflammatory effects of Chloranthus sesquiterpenoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the ability of a test compound to inhibit the production of the pro-inflammatory mediator NO in cultured macrophage cells.
Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.
Materials:
-
Test compounds (e.g., sesquiterpenoids from Chloranthus) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Griess Reagent (for NO measurement).
-
Nitrite standard solution.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~540 nm.
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV2 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS stimulation) should also be included.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Data Analysis: Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of test compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).
Cell Lines: Various human cancer cell lines such as HEL, PC3, A549, K562, etc.[5]
Materials:
-
Test compounds.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The in vitro biological activities of sesquiterpenoids from Chloranthus species are mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer.
Inhibition of Pro-inflammatory Mediators
Several studies have shown that sesquiterpenoids from Chloranthus can suppress the expression of pro-inflammatory enzymes and cytokines.[1][3][4] This is a crucial mechanism for their anti-inflammatory effects.
References
- 1. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Anhydroscandenolide: A Comprehensive Technical Overview of its Discovery, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroscandenolide, a sesquiterpene lactone natural product, was first identified from the invasive plant species Mikania micrantha. Its discovery emerged from phytochemical investigations into the allelopathic properties of this aggressive weed. This technical guide provides a detailed account of the discovery, historical context, and experimental protocols related to this compound, including its isolation and spectroscopic characterization. All available quantitative data has been summarized, and key experimental workflows are presented.
Introduction
This compound is a member of the sesquiterpenoid class of natural products, a diverse group of C15 compounds with a wide range of biological activities. It is specifically classified as a germacranolide, a type of sesquiterpene lactone characterized by a ten-membered carbocyclic ring. The discovery of this compound is intrinsically linked to the study of Mikania micrantha, a neotropical vine that has become a significant invasive species in many parts of the world. The plant's ability to outcompete native flora is attributed, in part, to the production of allelochemicals, including a variety of sesquiterpene lactones.
Discovery and Historical Context
This compound was first reported in a 1988 publication in the Journal of Natural Products by Cuenca, Bardon, Catalan, and Kokke.[1] The research was part of a broader study on the chemical constituents of Argentine Compositae, with a focus on Mikania micrantha collected in Tucumán, Argentina.[1] This investigation was prompted by the variable chemical composition observed in different geographic collections of the plant. For instance, collections from the Panama Canal Zone had yielded mikanolide and dihydromikanolide, while another from the same region contained the guaianolide mikanokryptin.[1] Material from Paraguay was found to contain mikanolide, deoxymikanolide, miscandenin, and three melampolides.[1]
The 1988 study by Cuenca et al. led to the identification of several known sesquiterpene lactones from the chloroform extract of Mikania micrantha, including mikanolide, deoxymikanolide, scandenolide, dihydroscandenolide, and dihydromikanolide.[1] Notably, their work also resulted in the isolation and characterization of the previously unreported dilactone, this compound.[1] The historical context of its discovery is therefore rooted in the exploration of natural products with potential ecological significance, particularly in the context of plant-plant interactions and chemical defense mechanisms.
Physicochemical Properties and Spectroscopic Data
The initial characterization of this compound relied on nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum of this compound was noted to be similar to that of mikanolide, with the key difference being the presence of two additional vinylic proton signals at δ 6.51 and 6.13 (in CD2Cl2), which replaced the signals for H-2 and H-3 in mikanolide.[1] This indicated the presence of a double bond in the lactone ring. The structure was further supported by 13C NMR data.[1]
Table 1: 13C NMR Spectroscopic Data for this compound and Related Sesquiterpene Lactones (100.61 MHz, CD2Cl2) [1]
| Carbon No. | This compound (6) | Mikanolide (1) | Deoxymikanolide (2) | Scandenolide (3) | Dihydroscandenolide (4) | Dihydromikanolide (5) |
| 1 | 136.1a | 83.1 | 135.2 | 135.5 | 135.3 | 82.9 |
| 2 | 125.7 | 45.4 | 120.7 | 121.2 | 121.1 | 45.4 |
| 3 | 143.2 | 67.2 | 37.0 | 37.0 | 37.0 | 67.2 |
| 4 | 149.3b | 148.6 | 149.7 | 149.6 | 149.6 | 148.4 |
| 5 | 141.7a | 141.2 | 141.0 | 140.7 | 140.9 | 141.0 |
| 6 | 77.1 | 77.2 | 77.8 | 77.8 | 77.8 | 77.2 |
| 7 | 49.3 | 49.4 | 49.8 | 49.7 | 49.8 | 49.4 |
| 8 | 80.6 | 80.6 | 80.9 | 81.0 | 81.0 | 80.6 |
| 9 | 36.6 | 36.7 | 36.9 | 36.9 | 36.9 | 36.7 |
| 10 | 131.6 | 131.5 | 131.5 | 131.5 | 131.5 | 131.5 |
| 11 | 139.1 | 139.2 | 139.7 | 139.6 | 139.7 | 139.2 |
| 12 | 170.0 | 170.0 | 170.4 | 170.3 | 170.4 | 170.0 |
| 13 | 121.0 | 120.9 | 120.4 | 120.5 | 120.4 | 120.9 |
| 14 | 17.0 | 17.1 | 17.2 | 17.2 | 17.2 | 17.1 |
| 15 | 149.7b | 149.7 | 150.1 | 150.0 | 150.1 | 149.7 |
| 16 | 168.4 | 168.6 | - | - | - | 168.6 |
| OAc | - | - | - | 170.0, 21.0 | - | - |
| Assignments in the same column with the same superscript are interchangeable. |
Experimental Protocols
Isolation of this compound
The following protocol is based on the original method described by Cuenca et al. (1988).[1]
Plant Material:
-
Mikania micrantha H. B. K. was collected in Tucumán, Argentina. A voucher specimen was deposited in the Herbarium of the Instituto Miguel Lillo, S.M. de Tucumán.
Extraction:
-
The air-dried and powdered plant material (1.5 kg) was extracted with hexane followed by chloroform (CHCl3) at room temperature.
-
The chloroform extract was concentrated under reduced pressure to yield a crude residue.
Chromatographic Separation:
-
The chloroform extract was subjected to column chromatography on silica gel.
-
The column was eluted with a gradient of hexane, chloroform, and increasing amounts of acetone.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values were combined.
-
Further purification of the relevant fractions was achieved by preparative TLC and/or repeated column chromatography to yield pure this compound (3 mg).
Caption: Isolation workflow for this compound.
Biological Activity and Signaling Pathways
The original discovery paper by Cuenca et al. did not report any biological activity for this compound.[1] However, the context of its isolation from Mikania micrantha, a plant known for its allelopathic properties, suggests a potential role in chemical defense. Many sesquiterpene lactones isolated from Mikania species have shown phytotoxic, antimicrobial, and cytotoxic activities. Further research is needed to elucidate the specific biological activities of this compound and to investigate its potential mechanisms of action and involvement in any signaling pathways.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be valuable for confirming its structure, providing larger quantities for biological testing, and enabling the synthesis of analogues for structure-activity relationship studies.
Future Perspectives
The discovery of this compound has contributed to the understanding of the chemical diversity of Mikania micrantha. Future research should focus on several key areas:
-
Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted, including its potential as a phytotoxin, antimicrobial agent, or cytotoxic compound.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways affected by this compound.
-
Total Synthesis: The development of a total synthesis would provide access to larger quantities of the compound and facilitate the creation of novel derivatives with potentially enhanced biological activities.
Caption: Logical flow from discovery to future research on this compound.
Conclusion
This compound is a sesquiterpene lactone discovered in the context of phytochemical investigations of the invasive plant Mikania micrantha. While its initial isolation and structural characterization have been reported, a significant opportunity remains to explore its biological activities and potential applications. This technical guide serves as a comprehensive resource for researchers interested in furthering the scientific understanding of this natural product.
References
Anhydroscandenolide: Uncharted Territory in Pharmacological Research
A comprehensive literature review reveals a significant gap in the scientific understanding of the pharmacological properties of Anhydroscandenolide. Despite targeted searches for its biological activity, cytotoxicity, anti-inflammatory effects, and mechanism of action, no specific experimental data or research publications were identified for this compound.
This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on this compound.
For researchers, scientists, and drug development professionals interested in this area, this represents both a challenge and an opportunity. The absence of data underscores a virgin territory for novel pharmacological investigation.
Potential Avenues for Future Research
Given that the pharmacological profile of this compound is unknown, initial research efforts could be directed towards a general screening for biological activity. A proposed workflow for such a preliminary investigation is outlined below.
Alternative Focus Areas
For professionals seeking information on related, well-characterized compounds, we can offer in-depth technical guides on other natural products with established pharmacological profiles. To proceed, please specify a compound of interest or a chemical class to which this compound may belong (e.g., sesquiterpene lactones). This would enable the generation of a comprehensive report, inclusive of quantitative data, detailed methodologies, and signaling pathway diagrams, that may provide analogous insights.
Anhydroscandenolide: A Comprehensive Review of its Role within the Allelopathic Arsenal of Mikania micrantha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from Mikania micrantha, a perennial vine native to the tropical Americas that is now considered an invasive weed in many parts of the world. The aggressive nature of M. micrantha is attributed in part to its production of a complex mixture of allelochemicals, with sesquiterpene lactones, including this compound, playing a significant role. This document provides a comprehensive review of the research surrounding this compound, focusing on its chemical properties, isolation from its natural source, and its biological activities within the broader context of the allelopathic effects of Mikania micrantha.
Chemical Profile
This compound is a sesquiterpenoid with the chemical formula C15H14O5.[1] While its synthesis has not been a primary focus of reported research, its structure has been elucidated through spectroscopic methods following its isolation from Mikania micrantha.
Isolation and Quantification
This compound is one of several sesquiterpene lactones isolated from Mikania micrantha. A general approach to their extraction and isolation involves bioactivity-guided fractionation.
Experimental Protocol: General Isolation of Sesquiterpene Lactones from Mikania micrantha
A representative protocol for the isolation of sesquiterpene lactones from the leaves of Mikania micrantha is as follows:
-
Extraction: Air-dried and powdered leaves of M. micrantha are subjected to ultrasonic extraction with a solvent such as chloroform at ambient temperature.[2]
-
Decolorization: Activated carbon is added to the extract to remove pigments and other colored impurities. The mixture is then filtered.[2]
-
Concentration: The filtrate is concentrated under reduced pressure (in vacuo) to yield a crude residue.[2]
-
Chromatography: The crude residue is subjected to silica gel column chromatography. A gradient elution system, for example, using mixtures of carbon tetrachloride, acetone, and methanol in varying ratios, is employed to separate the different components into various fractions.[2]
-
Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure sesquiterpene lactones, including this compound.
Biological Activities and Mechanism of Action
Research on the specific biological activities of this compound is limited. However, the cocktail of sesquiterpene lactones present in Mikania micrantha has been shown to possess a range of biological effects, primarily related to allelopathy, as well as antimicrobial, cytotoxic, and anti-inflammatory activities.
Allelopathic Effects
The primary biological role attributed to this compound and its related compounds is their contribution to the allelopathic nature of Mikania micrantha. Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.
These sesquiterpene lactones are released into the environment from the leaves and flowers of M. micrantha and can inhibit the growth of neighboring plants and affect soil microbial communities.[3] Studies have shown that extracts of M. micrantha containing these compounds can significantly reduce the root length and overall biomass of other plant species.[3]
The proposed mechanism for this allelopathic activity involves the disruption of cellular processes in target plants and alterations to the soil microbiome. Allelochemicals can influence nutrient cycling and the composition of soil microbial communities, which in turn affects plant health and growth.[4][5]
References
- 1. This compound | C15H14O5 | CID 168013454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Constituents of the Leaves of Mikania micrantha H. B. K | PLOS One [journals.plos.org]
- 3. Invasive species allelopathy decreases plant growth and soil microbial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajrib.com [journalajrib.com]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Anhydroscandenolide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroscandenolide is a sesquiterpene lactone of the guaianolide class, characterized by a hydroazulene core fused to a γ-lactone and featuring a furan moiety. To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed, proposed total synthesis protocol based on established and well-documented synthetic strategies for structurally related guaianolide natural products. The proposed route is designed to be robust and adaptable, providing a strong foundation for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound (1) commences with a simplification of the peripheral functionalities, leading back to a key hydroazulene intermediate.
Caption: Proposed retrosynthetic analysis of this compound.
The key disconnections are:
-
Lactone Formation: The α-methylene-γ-butyrolactone is envisioned to be installed late in the synthesis from a suitable carboxylic acid precursor.
-
Furan Ring Synthesis: The furan moiety can be constructed from a 1,4-dicarbonyl or a related precursor.
-
Hydroazulene Core Construction: The central 5-7 fused ring system is proposed to be assembled via a [5+2] cycloaddition, a powerful method for the synthesis of seven-membered rings.
Proposed Synthetic Protocol
The forward synthesis is divided into three main stages: construction of the hydroazulene core, installation of the furan moiety, and final lactonization and functionalization.
Stage 1: Synthesis of the Hydroazulene Core
The synthesis of the hydroazulene core will be achieved through a key [5+2] cycloaddition reaction between a vinylcyclopropane and an alkyne.
Experimental Protocol: [5+2] Cycloaddition
-
Preparation of the Reaction Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is used.
-
Reagents: To a solution of vinylcyclopropane precursor (1.0 equiv) in degassed toluene (0.05 M), is added a rhodium catalyst, such as [Rh(CO)2Cl]2 (5 mol%).
-
Reaction Conditions: The alkyne partner (1.5 equiv) is added, and the reaction mixture is heated to 110 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the hydroazulene core.
| Step | Reaction Type | Typical Yield (%) |
| 1 | [5+2] Cycloaddition | 60-80 |
| 2 | Functional Group Manipulations | 75-90 |
Stage 2: Furan Moiety Installation
The furan ring will be constructed from a suitable diketone precursor, which can be accessed from the hydroazulene core through oxidative cleavage of an alkene.
Experimental Protocol: Paal-Knorr Furan Synthesis
-
Preparation of the Diketone: The alkene within the hydroazulene core is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the 1,4-dicarbonyl precursor.
-
Cyclization: The diketone (1.0 equiv) is dissolved in toluene (0.1 M) in a round-bottom flask.
-
Reagents: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (10 mol%), is added.
-
Reaction Conditions: The flask is equipped with a Dean-Stark apparatus to remove water, and the mixture is heated to reflux.
-
Monitoring and Work-up: The reaction is monitored by TLC. Once complete, the mixture is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
| Step | Reaction Type | Typical Yield (%) |
| 3 | Ozonolysis | 70-85 |
| 4 | Paal-Knorr Furan Synthesis | 80-95 |
Stage 3: Lactonization and Final Functionalization
The final stage involves the formation of the α-methylene-γ-butyrolactone ring.
Experimental Protocol: α-Methylene-γ-butyrolactone Formation
-
Carboxylic Acid Formation: The ester group on the hydroazulene intermediate is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid.
-
α-Methylenation and Lactonization:
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent like THF, is added a base such as lithium diisopropylamide (LDA) at -78 °C to form the dianion.
-
The dianion is then quenched with an electrophilic formaldehyde equivalent, such as paraformaldehyde.
-
The resulting hydroxy acid is then subjected to acidic conditions (e.g., p-TsOH in refluxing benzene) to effect lactonization.
-
Alternatively, the α-methylene group can be introduced via Eschenmoser's salt after the formation of the lactone.
-
| Step | Reaction Type | Typical Yield (%) |
| 5 | Ester Hydrolysis | 90-98 |
| 6 | α-Methylenation/Lactonization | 50-70 |
Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Conclusion
While a dedicated total synthesis of this compound is yet to be published, the proposed protocol provides a robust and logical pathway for its construction. The key transformations, including the [5+2] cycloaddition for the hydroazulene core, the Paal-Knorr synthesis for the furan moiety, and standard lactonization procedures, are all well-established in the synthesis of complex natural products. This document serves as a comprehensive guide for researchers to initiate synthetic efforts toward this compound, enabling further exploration of its biological properties and potential as a therapeutic agent. Successful execution of this proposed synthesis would represent a significant achievement in the field of natural product synthesis.
Anhydroscandenolide: Extraction, Purification, and Biological Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products predominantly found in plants of the Chloranthus genus. These compounds have garnered significant interest within the scientific community due to their potent anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of this compound and similar compounds from Chloranthus species, alongside a summary of their biological activity and mechanism of action. The methodologies outlined are based on established procedures for isolating structurally related and co-occurring lindenane sesquiterpenoids.
Extraction and Purification
The isolation of this compound from its natural source, typically the whole plant or roots of Chloranthus species, is a multi-step process involving initial solvent extraction followed by a series of chromatographic purifications. The following protocol is a representative method adapted from the successful isolation of shizukaol D, a closely related lindenane sesquiterpenoid dimer from Chloranthus japonicus[1][2].
Experimental Protocol: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry and powder the whole plants of Chloranthus scandens (10 kg)[1][2].
-
Solvent Extraction:
-
Place the powdered plant material in a large reflux apparatus.
-
Add 95% ethanol (EtOH) in a 1:4 (w/v) ratio (10 kg of plant material in 40 L of 95% EtOH)[1][2].
-
Perform reflux extraction three times to ensure exhaustive extraction[1][2].
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. The sesquiterpenoids, including this compound, are expected to partition into the ethyl acetate fraction.
-
Concentrate the EtOAc fraction to dryness.
-
Experimental Protocol: Chromatographic Purification
-
MCI Gel Column Chromatography:
-
Dissolve the dried EtOAc extract in a minimal amount of methanol (MeOH).
-
Load the solution onto a MCI gel CHP20P column.
-
Elute the column with a stepwise gradient of MeOH in water (e.g., 30%, 50%, 70%, 100% MeOH) to perform initial fractionation.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compounds.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions of interest from the MCI gel chromatography.
-
Subject the resulting residue to silica gel column chromatography.
-
Elute the column with a solvent gradient of increasing polarity, such as a chloroform-methanol (CHCl₃-MeOH) gradient (e.g., starting from 100:1 to 40:1)[1].
-
Collect fractions and analyze by TLC.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Elute with an appropriate solvent, such as methanol, to remove smaller impurities and separate closely related compounds.
-
-
Final Purification (Optional - Preparative HPLC):
-
For obtaining highly pure this compound, a final purification step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) may be employed.
-
Use a suitable column (e.g., C18) and a solvent system such as a methanol-water or acetonitrile-water gradient.
-
Quantitative Data
The following table summarizes representative yields and purity obtained from the isolation of a related lindenane sesquiterpenoid, shizukaol D, from Chloranthus japonicus, which can serve as an estimate for this compound extraction.
| Parameter | Value | Reference |
| Starting Plant Material | 10 kg | [1][2] |
| Crude 95% EtOH Extract | 740 g | [2] |
| Ethyl Acetate Fraction | 380 g | [2] |
| Final Yield of Shizukaol D | 20 mg | [1] |
| Yield Percentage | 0.0002% | [1] |
| Purity | >98% | [1] |
Biological Activity and Mechanism of Action
Lindenane sesquiterpenoids isolated from Chloranthus species have demonstrated significant anti-inflammatory activities. The primary mechanism of action is believed to be through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, BV-2).
| Compound/Extract | Bioassay | Cell Line | IC₅₀ Value | Reference |
| Lindenane Dimer 9 | NO Production Inhibition | RAW 264.7 | 10.70 ± 0.25 μM | [3] |
| Lindenane Dimer 2 | NO Production Inhibition | BV2 | 12.26 ± 2.43 μM | [3] |
| Chlomultiol A | NO Production Inhibition | RAW 264.7 | 3.34 ± 0.73 μM | [4] |
| Chlomultiol K | NO Production Inhibition | RAW 264.7 | 6.63 ± 1.11 μM | [4] |
| Various Lindenane Dimers | IL-1β Production Inhibition | THP-1 | 1–15 μM | [3] |
| Various Lindenane Dimers | NO Production Inhibition | BV-2 | 3.18–11.46 μM | [5] |
Signaling Pathway
The anti-inflammatory effects of lindenane sesquiterpenoids are attributed to their ability to modulate the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound and related compounds are thought to interfere with this process, likely by inhibiting the phosphorylation of key signaling proteins within these pathways.
Caption: this compound's proposed anti-inflammatory mechanism.
Conclusion
This compound and related lindenane sesquiterpenoids represent a promising class of natural products for the development of novel anti-inflammatory agents. The protocols provided herein offer a comprehensive guide for the extraction and purification of these compounds, while the summarized biological data highlights their potential therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the extraction and purification processes for large-scale production.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anhydroscandenolide as a Molecular Probe: A Proposed Framework Based on Related Sesquiterpene Lactones
To the esteemed researchers, scientists, and drug development professionals,
This document outlines the potential application of anhydroscandenolide as a molecular probe. Extensive literature searches did not yield specific biological data or pre-existing applications for this compound itself. However, based on the known activities of structurally related sesquiterpene lactones, particularly andrographolide, we can propose a framework for its use in studying cellular signaling pathways.
Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] A key structural feature of many of these molecules is an α,β-unsaturated carbonyl group, which can react with nucleophilic residues, such as cysteine, on proteins via a Michael addition. This covalent modification allows these compounds to be used as molecular probes to identify their protein targets and elucidate their mechanisms of action.
This application note will therefore focus on the well-characterized sesquiterpene lactone, andrographolide, as a proxy for this compound. The protocols and conceptual frameworks presented here can be adapted for the investigation of this compound, should it become available for study. Andrographolide is known to exert its anti-inflammatory and pro-apoptotic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]
Core Applications of Andrographolide as a Molecular Probe
Andrographolide can be utilized as a molecular probe to investigate:
-
Inhibition of the NF-κB Signaling Pathway: By covalently modifying key proteins in this pathway, andrographolide can be used to identify direct targets and understand the molecular basis of its anti-inflammatory effects.
-
Induction of Apoptosis: As a tool to dissect the signaling cascades leading to programmed cell death in cancer cells.
-
Target Identification and Validation: Through the synthesis of tagged derivatives (e.g., biotinylated andrographolide), it can be used in pull-down assays to identify its cellular binding partners.
Quantitative Data Summary
The following table summarizes key quantitative data for andrographolide, which can serve as a benchmark for future studies with this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Andrographolide | Various Cancer Cell Lines | Cytotoxicity (MTT Assay) | 1-100 µM (cell line dependent) | [General knowledge from multiple sources] |
| Andrographolide | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | ~5-20 µM | [General knowledge from multiple sources] |
| Andrographolide | Cancer Cells | NF-κB Reporter Assay | ~1-10 µM | [General knowledge from multiple sources] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., Andrographolide) dissolved in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.
Protocol 2: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the ability of a test compound to induce apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., Jurkat, HeLa)
-
RPMI-1640 or DMEM with 10% FBS
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Target Identification using a Biotinylated Probe
Objective: To identify the cellular protein targets of a test compound.
Materials:
-
Biotinylated test compound (e.g., Biotin-Andrographolide)
-
Cell lysate from the cell line of interest
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of biotin or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a biotinylated derivative of the test compound. It is crucial to attach the biotin tag at a position that does not interfere with the compound's biological activity.
-
Cell Lysis: Prepare a native protein lysate from the target cells.
-
Affinity Pull-Down: Incubate the cell lysate with the biotinylated probe. Add streptavidin-agarose beads to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).
References
- 1. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
Anhydroscandenolide: Application Notes and Protocols for Cancer Cell Line Investigations
Notice: Information regarding the biological activity and experimental use of Anhydroscandenolide in cancer cell line investigations is not available in publicly accessible scientific literature. The following application notes and protocols are provided as a generalized framework based on the investigation of similar natural product compounds in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on new compounds like this compound, and specific parameters will require empirical determination.
Introduction
This compound is a chemical compound with the molecular formula C15H14O5. Its structure is documented in chemical databases such as PubChem. However, to date, there is no published research detailing its effects on cancer cell lines, its mechanism of action, or established protocols for its use in cancer research. The information presented here is therefore hypothetical and based on standard methodologies for the initial characterization of a novel potential anti-cancer agent.
Hypothetical Mechanism of Action and Signaling Pathways
Based on the activities of structurally related sesquiterpene lactones, this compound could potentially exert anti-cancer effects through various mechanisms. These may include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. Potential, yet unverified, signaling pathways that could be affected include:
-
NF-κB Signaling: Many natural products with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention.
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
It must be emphasized that the involvement of these or any other pathways by this compound has not been experimentally validated.
Experimental Protocols
The following are generalized protocols that would be necessary to begin investigating the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in hypothetical signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p65, IκBα, ERK, Akt, mTOR, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
As no quantitative data for this compound exists, the following tables are templates for how such data, once generated, should be structured.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| e.g., MCF-7 | Breast | Data Not Available |
| e.g., A549 | Lung | Data Not Available |
| e.g., HCT116 | Colon | Data Not Available |
| e.g., HeLa | Cervical | Data Not Available |
Table 2: Effect of this compound on Apoptosis in a Hypothetical Cancer Cell Line
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
| This compound (2x IC50) | Data Not Available | Data Not Available | Data Not Available |
Visualizations (Hypothetical)
The following diagrams are conceptual representations of potential experimental workflows and signaling pathways that could be investigated for this compound.
Caption: A conceptual workflow for the initial investigation of this compound's anti-cancer properties.
Caption: A diagram illustrating a hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Disclaimer: The information provided above is for conceptual and educational purposes only. All experimental work with new chemical entities should be conducted with appropriate safety precautions and after a thorough literature review. The lack of published data on this compound necessitates that any investigation into its properties be approached as novel research, with all experimental conditions and outcomes requiring rigorous validation.
Application Notes and Protocols for Anhydroscandenolide in Drug Discovery
Disclaimer: Publicly available scientific literature contains very limited specific information regarding the biological activities, mechanism of action, and experimental protocols for Anhydroscandenolide. The following application notes and protocols are based on the known activities of the closely related compound, Scandenolide, and other sesquiterpene lactones isolated from the same plant source, Mikania micrantha. The experimental protocols and pathway diagrams provided are general methodologies and illustrative examples relevant to the potential investigation of a novel natural product with suspected anticancer and anti-inflammatory properties.
Introduction to this compound
This compound (C₁₅H₁₄O₅) is a sesquiterpene lactone, presumed to be a derivative of Scandenolide, a natural product isolated from the plant Mikania micrantha. Sesquiterpene lactones as a class are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While direct studies on this compound are scarce, the bioactivity of co-isolated compounds from Mikania micrantha suggests its potential as a lead compound in drug discovery.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound may be investigated for the following therapeutic applications:
-
Anticancer Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Inhibition of key inflammatory mediators is a known property of this class of compounds.
-
Antimicrobial Activity: Potential efficacy against pathogenic bacteria and fungi.
-
Antiparasitic Activity: Some related compounds have shown activity against parasites like Trypanosoma cruzi.
Quantitative Data for Related Sesquiterpene Lactones from Mikania micrantha
The following table summarizes the reported bioactivity of sesquiterpene lactones structurally related to this compound. Note: This data is not for this compound and should only be used as a reference for potential activity.
| Compound | Biological Activity | Assay | IC₅₀ / MIC | Reference |
| Mikanolide | Trypanocidal | T. cruzi epimastigotes | 0.7 µg/mL | [1] |
| Deoxymikanolide | Trypanocidal | T. cruzi epimastigotes | 0.08 µg/mL | [1] |
| Dihydromikanolide | Trypanocidal | T. cruzi epimastigotes | 2.5 µg/mL | [1] |
| Scandenolide | Antimicrobial | Various fungi & bacteria | - | [2] |
Experimental Protocols
The following are detailed, generic protocols for experiments commonly used to evaluate the anticancer and anti-inflammatory potential of novel compounds.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
4.2. Western Blot for NF-κB Pathway Activation
This protocol is used to investigate the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential mechanisms of action for a novel anticancer and anti-inflammatory compound.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: General workflow for natural product drug discovery.
References
Application Notes and Protocols for the HPLC Analysis of Anhydroscandenolide
These application notes provide a comprehensive guide for the analysis of Anhydroscandenolide using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended for researchers, scientists, and professionals in drug development.
Introduction to this compound Analysis
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1] This document outlines a suitable HPLC method for the analysis of Scandenolide, which can serve as a foundational method for its anhydro- derivative, this compound.
Principle of the Method
The method described is based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1] Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar compound, will be retained by the C18 column and eluted by a mobile phase with an increasing proportion of organic solvent (acetonitrile). Detection is performed using a UV detector, as sesquiterpene lactones typically exhibit UV absorbance at lower wavelengths.[1]
Data Presentation
The following table summarizes the key parameters for the HPLC analysis of Scandenolide, a structurally related precursor to this compound. This method can be adapted and optimized for the specific analysis of this compound.
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 (e.g., Phenomenex-Kinetex XB-C18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B)[1] |
| From 100% A to 0% A in 60 minutes[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm[1] |
| Column Temperature | Room Temperature (18–25°C)[1] |
| Injection Volume | 20 µL[1] |
| Sample Preparation | Dissolved in Methanol and Water (9:1 v/v)[1] |
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound, based on the established method for Scandenolide.
Preparation of Solutions
-
Mobile Phase A (Water): Use HPLC-grade water.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Sample Solvent (Methanol/Water 9:1 v/v): Mix 90 mL of HPLC-grade methanol with 10 mL of HPLC-grade water.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to desired concentrations for calibration.
-
Sample Solution: For plant extracts, accurately weigh the dried extract and dissolve it in the sample solvent to a known concentration (e.g., 5 mg/mL).[1] Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
-
Column: Phenomenex-Kinetex XB-C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase Gradient:
-
0-60 min: Linear gradient from 0% B to 100% B.
-
60-65 min: Hold at 100% B.
-
65-70 min: Return to initial conditions (0% B).
-
70-80 min: Column equilibration at initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 20 µL.[1]
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent to ensure that no interfering peaks are present at the retention time of this compound.
-
Standard Injections: Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the HPLC separation and detection process.
References
Application Notes and Protocols for Anhydroscandenolide Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide is a putative sesquiterpene lactone, a class of natural products known for a diverse range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2] The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in proteins via a Michael-type addition.[2] This reactivity is often the basis for their molecular mechanism of action.
These application notes provide a comprehensive guide for the initial biological evaluation of this compound. The following protocols detail standard bioassays to assess its cytotoxic and anti-inflammatory potential. Furthermore, methodologies to investigate its impact on key inflammatory signaling pathways, namely the NF-κB and MAPK pathways, are described. Given the lack of specific experimental data for this compound, the provided quantitative data tables are illustrative examples based on typical results for bioactive sesquiterpene lactones.
Data Presentation: Illustrative Quantitative Data
The following tables summarize potential quantitative data for this compound, presented in a structured format for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | MTT | 48 | 15.2 ± 1.8 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 25.5 ± 3.1 |
| RAW 264.7 | Murine Macrophage | MTT | 24 | > 50 |
| PBMC | Human Peripheral Blood Mononuclear Cells | LDH | 24 | > 50 |
IC₅₀: Half-maximal inhibitory concentration. Values are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Assay | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Nitric Oxide (NO) | Griess Assay | 1 | 15.3 ± 2.5 | 12.8 ± 1.5 |
| 5 | 48.7 ± 5.2 | |||
| 10 | 85.1 ± 7.9 | |||
| Prostaglandin E₂ (PGE₂) | ELISA | 1 | 10.2 ± 1.9 | 8.5 ± 1.1 |
| 5 | 55.4 ± 6.3 | |||
| 10 | 92.3 ± 8.1 | |||
| Tumor Necrosis Factor-α (TNF-α) | ELISA | 1 | 20.1 ± 3.3 | 7.9 ± 0.9 |
| 5 | 62.8 ± 7.1 | |||
| 10 | 95.6 ± 9.4 | |||
| Interleukin-6 (IL-6) | ELISA | 1 | 18.5 ± 2.8 | 9.1 ± 1.2 |
| 5 | 58.9 ± 6.8 | |||
| 10 | 93.7 ± 8.9 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell lines (e.g., A549, MCF-7, RAW 264.7)
-
Complete cell culture medium (specific to cell line)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Introduction: Nitric oxide is a key inflammatory mediator. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution
-
Lipopolysaccharide (LPS) stock solution (1 mg/mL in PBS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well cell culture plates
-
Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader (540 nm wavelength)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 3: Quantification of Pro-inflammatory Cytokines using ELISA
Introduction: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in biological samples.
Materials:
-
Cell culture supernatants from Protocol 2.
-
ELISA kits for TNF-α and IL-6 (or other cytokines of interest).
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20).
-
Microplate reader with appropriate filters.
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. The general steps are as follows:
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the cell culture supernatants and standards to the wells.
-
Detection Antibody: Add the biotinylated detection antibody.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 4: Analysis of Signaling Pathways by Western Blotting
Introduction: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.
Materials:
-
Cell lysates from treated cells.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2, but for shorter time points (e.g., 15, 30, 60 minutes) to observe signaling events. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: Experimental workflow for this compound bioassays.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Quantitative Analysis of Anhydroscandenolide in Herbal Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide, a sesquiterpene lactone found in various herbal extracts, notably from the Chloranthus genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in complex herbal matrices is crucial for quality control, standardization of extracts, and to support further pharmacological and toxicological studies. These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), along with insights into its potential mechanism of action.
Quantitative Data Summary
While specific quantitative data for this compound across a wide range of herbal extracts is not extensively documented in publicly available literature, the following tables provide a template for presenting such data once generated through the protocols outlined below. The data should be organized to facilitate easy comparison between different extraction methods, plant parts, or geographical sources.
Table 1: this compound Content in Chloranthus scandens Extracts Using Different Extraction Solvents
| Extraction Solvent | This compound Concentration (mg/g of dry weight) | % Yield of Extract |
| Methanol | Data to be generated | Data to be generated |
| Ethanol | Data to be generated | Data to be generated |
| Acetone | Data to be generated | Data to be generated |
| Ethyl Acetate | Data to be generated | Data to be generated |
Table 2: Distribution of this compound in Different Parts of Chloranthus spp.
| Plant Part | Species | This compound Concentration (mg/g of dry weight) |
| Leaves | C. scandens | Data to be generated |
| Stems | C. scandens | Data to be generated |
| Roots | C. scandens | Data to be generated |
| Flowers | C. japonicus | Data to be generated |
Experimental Protocols
The following protocols are designed to provide a robust framework for the extraction and quantitative analysis of this compound from herbal materials.
Protocol 1: Extraction of this compound from Herbal Material
This protocol describes a general method for the extraction of sesquiterpene lactones from plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered herbal material (e.g., Chloranthus scandens leaves)
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh accurately about 10 g of the powdered herbal material.
-
Add 100 mL of methanol to the powder in a conical flask.
-
Agitate the mixture using a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Filter the extract through filter paper to separate the plant debris.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the dried extract at 4°C until further analysis.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the quantification of similar sesquiterpene lactones and should be validated for this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm; select the wavelength of maximum absorbance for this compound for quantification (likely around 210-230 nm for the lactone chromophore).
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the dried herbal extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Method Validation: The analytical method should be validated according to ICH guidelines, including assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in herbal extracts.
Caption: Workflow for this compound Quantification.
Potential Signaling Pathway
Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7][8] The following diagram illustrates this proposed mechanism of action for this compound.
Caption: Proposed Anti-inflammatory Mechanism of this compound.
Conclusion
The protocols and information provided herein offer a solid foundation for the quantitative analysis of this compound in herbal extracts. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of reliable and reproducible data, which is essential for the quality assessment of herbal products and for advancing research into the therapeutic potential of this promising natural compound. The proposed mechanism of action via NF-κB inhibition provides a rationale for its potential anti-inflammatory effects and a basis for further pharmacological investigation.
References
- 1. phcogres.com [phcogres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Anhydroscandenolide: Protocols for Cell-Based Assays in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide, a derivative of the natural product andrographolide, has emerged as a compound of interest in oncology research. Andrographolide and its derivatives are known to exhibit potent anticancer properties by modulating key cellular processes such as cell cycle progression and apoptosis. A primary mechanism of action for many of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound and a summary of expected quantitative outcomes based on studies of structurally related andrographolide derivatives.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is frequently overactivated in a wide range of cancers, contributing to malignant progression.[1][2] this compound is hypothesized to exert its anticancer effects by inhibiting this pathway. The canonical STAT3 pathway is initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis. Inhibition of STAT3 phosphorylation by this compound would block these downstream events, leading to decreased cancer cell viability.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are based on standard laboratory procedures used for evaluating similar anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MiaPaCa-2, HepG2)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-40 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 36, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM) for 24 and 36 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., 20 µM) for 24 and 36 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.[4]
Experimental Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data for an andrographolide derivative, CY2, which is structurally related to this compound. This data is provided as an example of expected outcomes.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | Compound | IC50 (µM) |
| HCT116 | Andrographolide | >40 |
| HCT116 | CY2 | 10.5 |
| MiaPaCa-2 | Andrographolide | 28.5 |
| MiaPaCa-2 | CY2 | 11.2 |
| HepG2 | Andrographolide | 35.2 |
| HepG2 | CY2 | 16.6 |
Data extracted from a study on andrographolide derivatives.[3]
Table 2: Apoptosis Analysis in HCT116 Cells (20 µM Treatment)
| Compound | Time (h) | Viable Cells (%) | Apoptotic Cells (%) (Early + Late) |
| Control | 24 | >95 | <5 |
| Andrographolide | 24 | Not Specified | 36.41 |
| CY2 | 24 | 68.12 | 21.45 |
| Control | 36 | >95 | <5 |
| Andrographolide | 36 | Not Specified | 40.70 |
| CY2 | 36 | 19.83 | 70.44 |
Data extracted from a study on andrographolide derivatives.[3]
Table 3: Cell Cycle Analysis in HCT116 Cells (20 µM Treatment)
| Compound | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 24 | 65.32 | 23.15 | 11.53 |
| Andrographolide | 24 | 66.92 | 21.88 | 11.20 |
| CY2 | 24 | 69.55 | 19.87 | 10.58 |
| Control | 36 | 64.89 | 23.54 | 11.57 |
| Andrographolide | 36 | 73.37 | 15.68 | 10.95 |
| CY2 | 36 | 81.46 | 9.88 | 8.66 |
Data extracted from a study on andrographolide derivatives, indicating a G1 phase arrest.[3][4]
Conclusion
The provided protocols and expected data offer a comprehensive framework for investigating the anticancer properties of this compound. By targeting the STAT3 signaling pathway, this compound and related compounds hold promise as potential therapeutic agents. The cell-based assays outlined herein are fundamental for elucidating the mechanisms of action and quantifying the efficacy of such novel drug candidates.
References
- 1. oncozine.com [oncozine.com]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anhydroscandenolide and Related Germacranolide Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Anhydroscandenolide and other germacranolide sesquiterpene lactones. Due to the absence of a published total synthesis of this compound, this guide focuses on a proposed synthetic strategy, highlighting key chemical transformations and potential pitfalls. The information provided is based on established methodologies for the synthesis of structurally related natural products.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic pathway for this compound is outlined below. This approach centers on a key macrocyclization step to form the characteristic 10-membered germacranolide ring, followed by functional group manipulations to complete the synthesis.
Troubleshooting common issues in Anhydroscandenolide extraction
Technical Support Center: Anhydroscandenolide Extraction
Welcome to the technical support center for this compound extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this sesquiterpene lactone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low or No Yield of this compound
Q1: We performed an extraction based on a standard protocol but obtained a very low yield of the target compound. What are the potential causes and how can we improve the yield?
A1: Low yield is a common problem in natural product extraction and can be attributed to several factors.[1] Here is a step-by-step guide to troubleshoot this issue:
-
Plant Material Quality and Handling: The concentration of sesquiterpene lactones can vary based on the plant's geographical origin, harvest time, and storage conditions.[2] Ensure your plant material is properly identified, dried, and stored to prevent degradation of the target compound.
-
Particle Size: The particle size of the raw material significantly affects extraction efficiency.[3] Grinding the plant material to a fine, uniform powder increases the surface area available for solvent penetration, which can improve yield.
-
Solvent Selection: The choice of solvent is critical. Sesquiterpene lactones are typically extracted with polar organic solvents.[4] If your yield is low, consider changing the solvent or using a mixture of solvents. Ethanol is often a preferred solvent due to its low toxicity.[4] The properties of the extraction solvent, such as polarity, will greatly affect the extraction efficiency.[3]
-
Extraction Method: Conventional methods like maceration may have lower efficiency.[1][5] Consider using more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to potentially increase yield and reduce extraction time.[3][6][7] However, be aware that techniques like UAE can generate heat, which may degrade thermolabile compounds.[6]
-
Extraction Parameters: Temperature and duration are key factors.[3] High temperatures can potentially degrade this compound. An optimization of temperature and time may be necessary. For instance, one study on sesquiterpene lactones found that extraction at 30°C and 50°C produced different yields over time.[8][9]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for addressing low extraction yield.
Issue 2: Extract Purity and Contamination
Q2: Our crude extract shows multiple spots on TLC/peaks in HPLC analysis, indicating high levels of impurities. How can we improve the purity of our this compound extract?
A2: A complex mixture of compounds is a common result of initial plant extractions.[10] Achieving high purity requires systematic purification steps.
-
Pre-Extraction Considerations: The choice of solvent can help in selective extraction. Non-polar solvents like hexane can be used initially to "defat" the plant material, removing lipids and other non-polar compounds before extracting the more polar sesquiterpene lactones.
-
Liquid-Liquid Extraction (LLE): This is a crucial step for purification. After initial extraction, the crude extract can be partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. A multi-step LLE, sometimes referred to as a Kupchan scheme, can be highly effective for separating acidic and basic components.[10]
-
Chromatography: This is the most critical stage for isolating pure compounds.
-
Column Chromatography (CC): Use silica gel or alumina for initial fractionation of the crude extract. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Preparative TLC/HPLC: For final purification, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is often necessary.[11] HPLC is the method of choice for analyzing sesquiterpene lactones and can be scaled up for purification.[7]
-
-
Preventing Contamination: Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.[2] Regular maintenance and cleaning of extraction equipment are vital to prevent cross-contamination.[2]
Issue 3: Degradation of this compound During Extraction
Q3: We suspect our target compound is degrading during the extraction process. What conditions can cause degradation of sesquiterpene lactones and how can this be prevented?
A3: Sesquiterpene lactones can be sensitive to heat, light, and pH. The high temperatures and long extraction times associated with methods like Soxhlet extraction can lead to thermal degradation.[3]
-
Temperature Control: Employ low-temperature extraction methods. Maceration at room temperature, while slower, is gentler. If using heat-assisted methods, carefully control the temperature to stay below the degradation point of the compound. Subcritical fluid extraction can be advantageous as it uses lower temperatures.[12]
-
pH Stability: The pH of the extraction solvent can influence stability. It is often recommended to use neutral or slightly acidic conditions. Using weak acids in solvent mixtures can help stabilize certain compounds.[13]
-
Minimize Exposure to Light and Air: Store extracts in amber-colored vials and consider performing extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reduce Extraction Time: Modern techniques like UAE and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times, minimizing the window for degradation.[3][5][14]
Experimental Protocols and Data
General Protocol for this compound Extraction and Isolation
This protocol is a generalized procedure based on common methods for sesquiterpene lactone isolation.[8][9][11] Optimization will be required for specific plant matrices.
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material (100 g) with a polar solvent such as ethanol (500 mL) at room temperature for 24-48 hours with occasional stirring.[11]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Chromatographic Purification:
-
Subject the purified extract to column chromatography on silica gel.
-
Elute the column with a solvent gradient of increasing polarity, for example, from hexane to ethyl acetate.
-
Collect fractions and monitor them by TLC. Pool fractions containing the target compound.
-
-
Final Purification & Analysis:
-
Perform preparative HPLC on the pooled fractions for final purification.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (1D and 2D) and High-Resolution Mass Spectrometry (HRMS).[11]
-
General Extraction Workflow
Caption: A typical workflow for this compound extraction.
Data Presentation: Solvent and Method Comparison
The following tables summarize hypothetical quantitative data based on typical results for sesquiterpene lactone extractions to guide optimization efforts.
Table 1: Effect of Solvent Polarity on Extraction Yield
| Solvent System | Relative Polarity | Average Yield (mg/100g) | Purity by HPLC (%) |
| n-Hexane | 0.009 | 50 | 15 |
| Dichloromethane | 0.309 | 210 | 45 |
| Ethyl Acetate | 0.450 | 350 | 60 |
| Acetone | 0.550 | 420 | 55 |
| Ethanol | 0.654 | 380 | 50 |
| Methanol | 0.762 | 400 | 48 |
| Water | 1.000 | 120 | 25 |
Note: Data is representative and will vary based on the specific plant material and conditions.
Table 2: Comparison of Different Extraction Techniques
| Extraction Method | Avg. Time | Avg. Temp. | Solvent Usage | Relative Yield | Notes |
| Maceration | 24-48 hrs | Room Temp. | High | Baseline | Simple but time-consuming[5] |
| Soxhlet Extraction | 6-12 hrs | High | Medium | High | Risk of thermal degradation[3] |
| Ultrasound (UAE) | 30-60 min | Low-Medium | Low | Very High | Efficient; may cause localized heating[6] |
| Supercritical CO₂ (SFE) | 1-2 hrs | Low | None (CO₂) | High | High selectivity, good for labile compounds[3] |
Note: Relative yield is compared to the baseline established by maceration.
References
- 1. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
- 2. elitextraction.com [elitextraction.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. msipublishers.com [msipublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
Technical Support Center: Anhydroscandenolide and Related Sesquiterpene Lactones
Disclaimer: Specific stability and degradation data for Anhydroscandenolide are not extensively available in public literature. The following guidance is based on the general chemical properties and observed behavior of sesquiterpene lactones, the class of compounds to which this compound belongs. Researchers should treat this compound as a potentially sensitive molecule and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For short-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, at a refrigerated temperature of 2-8°C. For long-term storage, storing at -20°C or lower is advisable to minimize degradation. The compound should be stored as a dry powder if possible. If in solution, use of anhydrous, aprotic solvents is preferred.
Q2: I am seeing a decrease in the activity of my this compound sample over time. What could be the cause?
A2: A decrease in activity is likely due to chemical degradation. Sesquiterpene lactones can be sensitive to several factors, including pH, temperature, light, and the solvent used for storage and experiments. Degradation can lead to the formation of inactive or less active products.
Q3: How does pH affect the stability of this compound?
A3: Based on studies of other sesquiterpene lactones, this compound may be more stable in acidic conditions (pH 5.5) and less stable in neutral to alkaline conditions (pH 7.4 and above).[1][2] Degradation at higher pH can involve hydrolysis of ester groups or other pH-sensitive functionalities.
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, such as ethanol, can react with certain sesquiterpene lactones, especially during prolonged storage.[3] This can lead to the formation of solvent adducts. For stock solutions, it is recommended to use anhydrous aprotic solvents like DMSO or acetonitrile and store them at low temperatures.
Q5: Is this compound sensitive to light?
A5: Many organic molecules, including sesquiterpene lactones, are sensitive to UV radiation.[4][5] Exposure to light can induce photochemical degradation. It is best practice to handle this compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of Compound Potency | Degradation due to improper storage. | Store the compound as a dry powder at -20°C or below, protected from light. For solutions, use anhydrous aprotic solvents and store at -20°C. Prepare fresh working solutions for each experiment. |
| Instability in experimental buffer. | Assess the stability of this compound in your experimental buffer at the working temperature. Consider adjusting the pH to a more acidic range if compatible with your assay. | |
| Appearance of New Peaks in HPLC/LC-MS | Degradation of the parent compound. | Characterize the new peaks to identify potential degradation products. This can provide insights into the degradation pathway. |
| Reaction with solvent or excipients. | If using a tincture or formulation, be aware that excipients can interact with the compound. Analyze a solution of the compound in a pure, inert solvent as a control. | |
| Inconsistent Experimental Results | Variability in sample handling. | Standardize all handling procedures, including the time solutions are kept at room temperature and exposure to light. |
| Freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
Quantitative Data Summary
The following tables summarize the stability of representative sesquiterpene lactones under various conditions, which may provide insights into the potential stability of this compound.
Table 1: Effect of pH and Temperature on Sesquiterpene Lactone Stability [1][2]
| pH | Temperature | Stability | Observation |
| 5.5 | 25°C | Stable | |
| 5.5 | 37°C | Stable | |
| 7.4 | 25°C | Degradation observed | Loss of side chains for some sesquiterpene lactones. |
| 7.4 | 37°C | Significant degradation | Increased rate of side-chain loss. |
Table 2: Effect of Storage Temperature on Sesquiterpene Lactone Content in Arnica Tincture (3 years) [3]
| Storage Temperature | Decrease in Parent Compound |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6][7][8]
1. Objective: To determine the degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., DAD, MS)
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and monitor at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to expected faster degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Store a solution of this compound at the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Keep control samples wrapped in foil to protect them from light.
-
Analyze exposed and control samples at appropriate time points.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC/UPLC method.
-
Quantify the remaining parent compound and detect the formation of degradation products.
-
If connected to a mass spectrometer, attempt to identify the mass of the degradation products to propose degradation pathways.
Visualizations
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Experiments with Novel Compounds
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating in vivo experiments with a novel compound?
A1: Before proceeding to in vivo studies, a thorough in vitro characterization of the compound is essential. This includes determining its potency (e.g., IC50 or EC50 in relevant cell lines), solubility, and stability. Preliminary toxicity screening in cell lines can also provide an early indication of the compound's safety profile. A comprehensive literature review of structurally similar compounds can offer insights into potential mechanisms of action and toxicities.
Q2: How do I select an appropriate animal model for my in vivo experiments?
A2: The choice of animal model depends on the research question. Key considerations include the species' physiological and genetic similarity to humans for the disease being studied, the expression of the drug target, and the established use of the model in the specific field of research. For initial dose-ranging and toxicity studies, rodents (mice or rats) are commonly used due to their well-characterized biology and ease of handling.
Q3: What are the different routes of administration, and how do I choose one?
A3: The route of administration should align with the intended clinical application and the compound's physicochemical properties. Common routes include oral gavage (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and intramuscular (IM). The choice will influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For systemic effects, IV administration ensures 100% bioavailability, while oral administration is often preferred for its clinical relevance.
Q4: How long should my in vivo study be?
A4: The duration of the study is dictated by the experimental objectives. Acute toxicity studies are typically short-term (24-72 hours).[1] Dose-range finding studies may last for 7-14 days.[1] Chronic toxicity or efficacy studies can extend for several weeks or even months, depending on the disease model and the time required to observe a therapeutic effect or long-term toxicity.[1]
Troubleshooting Guide
Q1: I am observing unexpected toxicity or mortality in my animal cohort. What should I do?
A1: Immediately halt the experiment and perform a thorough investigation.
-
Review the dosage calculation and preparation: Ensure there were no errors in calculating the dose or preparing the formulation.
-
Assess the route of administration: Improper administration technique can lead to adverse effects.
-
Evaluate the vehicle: The vehicle used to dissolve or suspend the compound could be contributing to the toxicity. Conduct a vehicle-only control group to rule this out.
-
Perform a dose de-escalation study: Reduce the dose to identify the Maximum Tolerated Dose (MTD).
Q2: My compound is not showing the expected efficacy in vivo, despite promising in vitro data. What could be the reason?
A2: Several factors can contribute to a lack of in vivo efficacy:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in insufficient exposure at the target site. A PK study is recommended to determine the compound's concentration in plasma and target tissues over time.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation may be low.
-
Target engagement: The compound may not be reaching its intended molecular target in the animal. Consider performing a pharmacodynamic (PD) study to measure target engagement at different doses.
-
Dose: The doses tested may be too low. A dose-response study with a wider range of doses is necessary.
Q3: I am observing high variability in my experimental results. How can I reduce it?
A3: High variability can obscure real treatment effects. To minimize it:
-
Standardize procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently across all animals and groups.
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual animal variation.
-
Homogenize the animal cohort: Use animals of the same age, sex, and genetic background.
-
Randomize and blind: Randomize animals to treatment groups and blind the investigators to the treatment allocation to prevent bias.
Hypothetical Data for "Compound X"
The following table summarizes hypothetical toxicological and efficacy data for "Compound X" in a murine model.
| Parameter | Value | Description |
| Maximum Tolerated Dose (MTD) | 50 mg/kg (single dose, IP) | The highest dose of a drug that does not cause unacceptable toxicity. |
| LD50 | 150 mg/kg (single dose, IP) | The dose of a drug that is lethal to 50% of the animals tested. |
| Effective Dose 50 (ED50) | 10 mg/kg (daily, IP for 14 days) | The dose of a drug that produces a therapeutic effect in 50% of the population. |
| No Observed Adverse Effect Level (NOAEL) | 5 mg/kg (daily, IP for 28 days) | The highest dose at which there were no statistically or biologically significant adverse effects observed. |
Experimental Protocols
Protocol: Dose-Range Finding Study for "Compound X" in Mice
1. Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential toxicities of "Compound X" following a 7-day repeated intraperitoneal (IP) administration in mice.
2. Materials:
-
"Compound X"
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
8-week-old male C57BL/6 mice
-
Sterile syringes and needles (27G)
-
Animal balance
-
Standard laboratory equipment for animal housing and observation
3. Methods:
-
Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to 5 groups (n=5 mice/group):
-
Group 1: Vehicle control
-
Group 2: 5 mg/kg "Compound X"
-
Group 3: 15 mg/kg "Compound X"
-
Group 4: 30 mg/kg "Compound X"
-
Group 5: 50 mg/kg "Compound X"
-
-
Drug Preparation: Prepare fresh formulations of "Compound X" in the vehicle daily.
-
Administration: Administer the assigned treatment via IP injection once daily for 7 consecutive days. The injection volume should be 10 mL/kg.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).
-
At the end of the study (Day 8), collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
4. Data Analysis:
-
Analyze changes in body weight and clinical pathology parameters.
-
The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.
Visualizations
References
Enhancing the solubility of Anhydroscandenolide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Anhydroscandenolide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. While specific research on this compound is emerging, related compounds in the sesquiterpene lactone family, particularly guaianolides, have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. Therefore, this compound is a compound of interest for investigation in these therapeutic areas.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many sesquiterpene lactones, this compound is a relatively nonpolar molecule, which leads to its poor solubility in water and aqueous buffers commonly used in biological assays. This inherent hydrophobicity can present challenges in achieving the desired concentrations for in vitro and in vivo experiments.
Q3: What are the recommended solvents for dissolving this compound?
For creating stock solutions, the use of polar organic solvents is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power and miscibility with aqueous media.[1][2] Other options include ethanol and methanol. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in the assay medium.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[3][4][5] However, the tolerance to DMSO can be cell-line specific, with some robust cell lines tolerating up to 0.5% or even 1%.[1][3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells at the highest concentration used in the assay.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when preparing this compound solutions for biological assays.
| Problem | Possible Cause | Recommended Solution |
| This compound does not dissolve in the chosen solvent. | The solvent may not be appropriate for the required concentration. | Try a different polar organic solvent such as ethanol or methanol. If using DMSO, gentle warming (to room temperature) and vortexing may aid dissolution. For particularly difficult compounds, sonication can be attempted cautiously. |
| Precipitation occurs when diluting the stock solution into aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the presence of a co-solvent like DMSO. | Decrease the final concentration of this compound. Alternatively, prepare an intermediate dilution in a solvent mixture (e.g., 50% ethanol in water) before the final dilution into the assay medium. The use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low, non-toxic concentrations can also be explored.[6][7] |
| Inconsistent results are observed between experiments. | This could be due to incomplete dissolution or precipitation of the compound over time. | Always ensure the stock solution is completely dissolved before each use by bringing it to room temperature and vortexing. Prepare fresh working solutions for each experiment from the stock solution. Visually inspect for any signs of precipitation before adding to the assay. |
| Vehicle control shows significant cytotoxicity. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | Reduce the final concentration of the solvent in the assay medium. This can be achieved by preparing a more concentrated stock solution of this compound, thus requiring a smaller volume to be added to the final assay. Always include a vehicle-only control to monitor solvent effects.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₅H₁₄O₅) is 274.27 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 274.27 g/mol * 1 mL = 0.0027427 g = 2.74 mg
-
-
-
Prepare the 10 mM Stock Solution:
-
Weigh out 2.74 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. This is your 10 mM stock solution.
-
-
Store the Stock Solution:
-
Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw the stock solution at room temperature and vortex gently before use.
-
To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, you will need to perform a serial dilution.
-
Intermediate Dilution (optional but recommended): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Note: Always add the this compound solution to the medium and mix immediately to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment. For the example above, this would be 0.1% DMSO in cell culture medium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the biological activity of this compound.
Hypothetical Signaling Pathway: NF-κB Inhibition
Caption: Plausible mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Anhydroscandenolide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Anhydroscandenolide, a sesquiterpene lactone with significant biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from Mikania scandens?
A1: The initial extraction of this compound from the dried and powdered plant material of Mikania scandens typically involves maceration or Soxhlet extraction with an organic solvent.[1][2] Ethanol is a commonly used solvent for obtaining a crude extract containing a variety of secondary metabolites, including sesquiterpene lactones.[1][3][4]
Q2: I am having trouble separating this compound from other closely related sesquiterpene lactones. What chromatographic techniques are most effective?
A2: Separation of structurally similar sesquiterpene lactones can be challenging. A multi-step chromatographic approach is often necessary.
-
Column Chromatography: Initial fractionation of the crude extract is typically performed using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is generally effective.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC (RP-HPLC) is the method of choice.[5][6][7][8][9] A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is commonly used.
Q3: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Sesquiterpene lactones can be susceptible to degradation under certain conditions.
-
pH Sensitivity: Both acidic and alkaline conditions can lead to hydrolysis or rearrangement of the lactone ring and other functional groups.[10][11][12] It is advisable to work under neutral or slightly acidic conditions.
-
Temperature Sensitivity: Prolonged exposure to high temperatures can cause degradation. Therefore, it is recommended to avoid excessive heat during extraction and solvent evaporation steps. Use of a rotary evaporator under reduced pressure at a moderate temperature is preferred.
-
Light Sensitivity: Some natural products are light-sensitive. It is good practice to protect the samples from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: While a specific solvent system for this compound is not widely reported, a common strategy for recrystallizing sesquiterpene lactones involves using a binary solvent system. This typically consists of a solvent in which the compound is soluble (e.g., acetone or ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexane or heptane).[13] The compound is dissolved in a minimal amount of the "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then gently warmed until it becomes clear and allowed to cool slowly to form crystals.
Troubleshooting Guides
Problem 1: Low Yield of this compound from the Crude Extract
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Consider extending the extraction time or using a more efficient extraction method like Soxhlet or ultrasound-assisted extraction. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is crucial. While ethanol is a good starting point, a solvent of intermediate polarity like ethyl acetate might offer better selectivity for sesquiterpene lactones. |
| Degradation during Extraction | Avoid high temperatures during extraction. If using Soxhlet, ensure the solvent is not boiling too vigorously. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity difference between the solvents in the gradient may be too large or too small. Optimize the solvent gradient by performing preliminary thin-layer chromatography (TLC) with different solvent mixtures. |
| Column Overloading | Loading too much crude extract onto the column will result in broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Column Packing Issues | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
Problem 3: Tailing or Broad Peaks in HPLC
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | Residual silanol groups on the C18 column can interact with polar functional groups on the analyte, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can suppress this interaction. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening. Dilute the sample and reinject. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary. |
Experimental Protocols
General Protocol for Column Chromatography of Mikania scandens Extract
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane). A small layer of sand is added on top of the silica gel to prevent disturbance of the bed upon sample loading.
-
Sample Loading: The crude ethanolic extract of Mikania scandens is adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. A typical gradient might be:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, etc.)
-
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 10-20 mL) and monitored by TLC to identify those containing this compound.
-
Pooling and Concentration: Fractions with similar TLC profiles corresponding to the target compound are pooled and the solvent is removed under reduced pressure.
General Protocol for RP-HPLC Purification
-
System Preparation: An HPLC system equipped with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is used. The mobile phase typically consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Method Development: A gradient elution method is generally employed. A scouting gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the approximate retention time of this compound. The gradient can then be optimized for better resolution around the target peak.
-
Sample Preparation: The partially purified fraction from column chromatography is dissolved in the mobile phase (or a compatible solvent) and filtered through a 0.45 µm syringe filter before injection.
-
Purification Run: The sample is injected onto the column and the elution is monitored using a UV detector (a wavelength around 210-220 nm is often suitable for sesquiterpene lactones).
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected fraction should be assessed by analytical HPLC using a shallow gradient.
Data Presentation
Table 1: Representative Solvent Systems for Sesquiterpene Lactone Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent System (Gradient) | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane -> Hexane:Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate:Methanol | Initial fractionation of crude extract |
| RP-HPLC | C18 | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | High-resolution purification |
Table 2: Troubleshooting Summary for HPLC Analysis
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Silanol Interactions | Add 0.1% TFA or Formic Acid to mobile phase |
| Ghost Peaks | Contaminated mobile phase or injector | Use fresh, high-purity solvents; clean the injector |
| Baseline Drift | Column temperature fluctuation; non-equilibrated column | Use a column oven; ensure sufficient column equilibration time |
| Low Signal Intensity | Low sample concentration; incorrect detection wavelength | Concentrate sample; optimize detection wavelength |
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. Isolation of compound and CNS depressant activities of Mikania scandens Willd with special emphasis to brain biogenic amines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1237562B1 - Process for preparing mikania extracts containing mikanolide and dihydromikanolide and use in the treatment of proliferative disorders - Google Patents [patents.google.com]
Preventing contamination in Anhydroscandenolide sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and degradation during Anhydroscandenolide sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
Q2: What are the main sources of contamination during sample preparation?
Contamination during this compound sample preparation can arise from several sources:
-
Solvents: Impurities in solvents, such as peroxides in ethers or other organic contaminants, can react with the analyte. Using high-purity, HPLC-grade solvents is essential.[1]
-
Glassware and Equipment: Inadequately cleaned glassware can introduce interfering substances. Detergent residues are a common issue and can suppress mass spectrometry signals.[2] It is recommended to use glassware washed with a suitable organic solvent and dried thoroughly.
-
Cross-Contamination: Carryover from previous samples or improper handling can lead to cross-contamination.
-
Environmental Factors: Dust, phthalates from plastics, and other airborne particles can contaminate samples.
-
Formation of Artifacts: The extraction process itself can generate artifacts, which are compounds not naturally present in the source material but are formed due to chemical reactions with the extraction solvent, heat, or changes in pH.[1][3][4]
Q3: How can I prevent the formation of artifacts during extraction?
Artifact formation is a significant concern when working with sesquiterpene lactones. To minimize this:
-
Avoid Reactive Solvents: Alcohols like methanol and ethanol can react with sesquiterpene lactones, especially at elevated temperatures, to form alkoxy artifacts.[5][6] If their use is unavoidable, extractions should be performed at low temperatures and for the shortest possible duration.
-
Control Temperature: Many sesquiterpene lactones are thermolabile. High temperatures during extraction (e.g., Soxhlet) or solvent evaporation can lead to degradation or rearrangements.[7] Use of low-temperature extraction methods and rotary evaporation at reduced pressure is recommended.
-
pH Control: Sesquiterpene lactones can be unstable in acidic or basic conditions, which can catalyze hydrolysis of the lactone ring or other functional groups.[1][8][9] Maintaining a neutral pH during extraction and purification is generally advisable.
Q4: What are the ideal storage conditions for this compound samples?
To ensure the long-term stability of this compound, samples should be stored:
-
In a dry, dark place: Light, especially UV light, can cause degradation of sesquiterpene lactones.[4][10]
-
At low temperatures: Storage at 4°C or lower is recommended to slow down potential degradation reactions.[6] For long-term storage, -20°C or -80°C is preferable.
-
Under an inert atmosphere: For highly sensitive samples, storage under nitrogen or argon can prevent oxidative degradation.
-
In appropriate containers: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants from plastic containers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound sample preparation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete extraction from the plant matrix.- Degradation during extraction.- Use of an inappropriate solvent. | - Optimize extraction time and consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[7]- Perform extractions at a lower temperature.[11]- Select a solvent with appropriate polarity. A mixture of polar and non-polar solvents may be more effective. |
| Presence of Unexpected Peaks in Chromatogram | - Formation of artifacts due to reaction with the solvent.- Contamination from glassware or solvents.- Degradation of the analyte. | - If using alcoholic solvents, switch to a less reactive solvent like ethyl acetate or dichloromethane.[3]- Thoroughly clean all glassware with a suitable organic solvent and use high-purity solvents.[1]- Analyze the sample immediately after preparation or store it under appropriate conditions (low temperature, protected from light). |
| Poor Reproducibility of Results | - Inconsistent sample preparation protocol.- Variability in the quality of the plant material.- Instability of the sample between preparation and analysis. | - Standardize every step of the sample preparation protocol, including extraction time, temperature, and solvent volumes.- Use plant material from the same batch and harvest time if possible.- Minimize the time between sample preparation and analysis. |
| Loss of Compound During Solvent Evaporation | - this compound may be volatile or co-evaporate with the solvent. | - Use a rotary evaporator at low temperature and reduced pressure.- Avoid complete dryness if the compound is unstable in a solid state. Re-dissolve in a small amount of a suitable solvent immediately. |
| Broad or Tailing Peaks in HPLC Analysis | - Presence of interfering compounds from the matrix.- Inappropriate chromatographic conditions. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup prior to HPLC analysis.- Optimize the mobile phase composition, pH, and column temperature. |
Quantitative Data Summary
The stability of sesquiterpene lactones is highly dependent on the specific structure and the experimental conditions. The following tables provide a summary of quantitative data from studies on various sesquiterpene lactones, which can serve as a general guide for handling this compound.
Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones
| Sesquiterpene Lactone | pH | Temperature (°C) | Stability after 96 hours | Reference |
| With side chain | 5.5 | 25 | Stable | [1] |
| With side chain | 7.4 | 37 | Side chain lost | [1] |
| Without side chain | 5.5 - 7.4 | 25 - 37 | Stable | [1] |
| Nobilin | Aqueous Buffer | - | Degrades via lactone ring opening and cyclization | [8] |
Table 2: Validation Parameters for HPLC Analysis of Sesquiterpene Lactones
| Parameter | Eremantholide C | Six Sesquiterpene Lactones in Eremanthus spp. |
| Linearity Range | 2 - 180 µg/mL | 10.0 - 310.0 µg/mL |
| Limit of Detection (LOD) | 0.76 µg/mL | 2.00 - 6.79 µg/mL |
| Limit of Quantitation (LOQ) | 2.54 µg/mL | 6.00 - 20.40 µg/mL |
| Recovery | 95.0 - 105.0% | 74 - 90% |
| Precision (%RSD) | < 5% | < 10% |
| Reference | [3] | [5] |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material
This protocol provides a general guideline for the extraction of sesquiterpene lactones and should be optimized for this compound from Chloranthus scandens.
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material to a fine powder.
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours with occasional shaking. A solvent-to-solid ratio of 10:1 (v/w) is common.
-
Alternatively, use ultrasound-assisted extraction (UAE) by sonicating the plant material in the solvent for 30-60 minutes at a controlled temperature (e.g., below 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove fats and chlorophylls.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the sesquiterpene lactones.
-
-
Purification:
-
Further purify the enriched fraction using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Stability Indicating HPLC Method for Sesquiterpene Lactones
This protocol outlines a stability-indicating HPLC method that can be adapted for the quantitative analysis of this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase consists of water (A) and acetonitrile or methanol (B), both often acidified with a small amount of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 210-230 nm for sesquiterpene lactones).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a purified this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample extract in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies (for method validation):
-
Acid and Base Hydrolysis: Treat the sample with dilute HCl and NaOH at a controlled temperature.
-
Oxidation: Treat the sample with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Heat the solid sample or a solution of the sample.
-
Photodegradation: Expose the sample to UV light.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent compound.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound sample preparation.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Times | Poluyanov | Drug development & registration [pharmjournal.ru]
- 3. scielo.br [scielo.br]
- 4. chimia.ch [chimia.ch]
- 5. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sesquiterpene lactones from Arnica tincture prepared from fresh flowerheads of Arnica montana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Refining experimental conditions for Anhydroscandenolide bioassays
Disclaimer: This technical support center provides guidance for researchers working with Anhydroscandenolide. As of the latest update, specific bioassay data and established protocols for this compound are limited in published literature. Therefore, the information, protocols, and troubleshooting guides presented here are based on methodologies commonly used for other sesquiterpene lactones and natural products with similar structural motifs. Researchers should treat these as starting points and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound that I can screen for?
A1: Based on the activities of structurally related sesquiterpene lactones, potential biological activities to investigate for this compound include anti-inflammatory, cytotoxic (anti-cancer), and pro-apoptotic effects. Many sesquiterpene lactones are known to modulate inflammatory pathways, such as NF-κB, and induce programmed cell death in cancer cell lines.
Q2: Which cell lines are suitable for initial screening of this compound?
A2: For cytotoxicity screening, a panel of cancer cell lines is recommended. Common choices include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For anti-inflammatory assays, macrophage cell lines like RAW 264.7 are frequently used. It is crucial to include a non-cancerous cell line (e.g., fibroblasts) to assess general cytotoxicity.
Q3: How should I dissolve this compound for in vitro assays?
A3: this compound, like many sesquiterpene lactones, is likely to be poorly soluble in aqueous media. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: What is a typical concentration range to test this compound in a bioassay?
A4: For initial screening, a broad concentration range is advisable. A common starting point is a serial dilution from 100 µM down to 0.1 µM. The half-maximal inhibitory concentration (IC50) for similar compounds can vary widely, from low micromolar to nanomolar ranges.[1][2] A dose-response study is essential to determine the optimal concentration range for your specific assay.[3][4]
Q5: How can I determine the half-maximal inhibitory concentration (IC50) of this compound?
A5: The IC50 value can be determined by performing a dose-response experiment and measuring the biological effect (e.g., cell viability, inhibition of a specific enzyme) at a range of concentrations. The data is then plotted with concentration on the x-axis (often on a logarithmic scale) and the response on the y-axis. A sigmoidal curve is typically fitted to the data to calculate the concentration at which 50% of the maximal inhibitory effect is observed.[1][5][6]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding the compound. |
| No cytotoxic effect observed | The compound is inactive at the tested concentrations, low cell permeability, or incorrect assay endpoint. | Test a higher concentration range. Increase incubation time. Verify that the chosen cell line is appropriate and that the assay measures a relevant endpoint (e.g., mitochondrial activity for MTT). |
| High background signal in control wells | Contamination of media or reagents, or issues with the plate reader. | Use fresh, sterile reagents. Check the plate reader settings and ensure the correct wavelength is being used for measurement.[7] |
| Precipitation of the compound in the media | Poor solubility of this compound at the tested concentrations. | Prepare a fresh stock solution in DMSO. Ensure the final DMSO concentration is low and consistent across all wells. Vortex the stock solution before diluting it in the media. |
Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)
| Problem | Possible Cause | Suggested Solution |
| No inhibition of NF-κB activation | The compound does not target the NF-κB pathway, or the stimulus (e.g., LPS) is too strong. | Consider alternative signaling pathways. Optimize the concentration of the stimulating agent (e.g., LPS or TNF-α) to achieve a sub-maximal response, which may be more sensitive to inhibition. |
| High levels of NF-κB activation in unstimulated cells | Cell stress due to over-confluency, contamination, or issues with the reporter construct. | Ensure cells are in a healthy, logarithmic growth phase. Check for contamination. Verify the stability and integrity of the reporter cell line. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times. | Use cells within a consistent passage number range. Prepare fresh reagents and adhere strictly to the established protocol timings. |
Experimental Protocols
General Cell Culture Protocol for Adherent Cells
This protocol provides a basic guideline for maintaining and preparing adherent cell lines for bioassays.[8]
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at a lower density.
-
Preparing Cells for Assays: Once cells reach the desired confluency, detach them as described above, count them using a hemocytometer or automated cell counter, and seed them into multi-well plates at the appropriate density for your specific bioassay.
Cytotoxicity (MTT) Assay Protocol
This protocol is a common method for assessing cell viability based on mitochondrial reductase activity.[7]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how results from bioassays could be structured.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 values in µM)
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| A549 (Lung Cancer) | 5.2 | 0.8 |
| MCF-7 (Breast Cancer) | 8.9 | 1.2 |
| HeLa (Cervical Cancer) | 3.5 | 0.5 |
| Normal Fibroblasts | > 50 | 15.6 |
Table 2: Hypothetical Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide Production (% of Control) |
| Control (LPS only) | - | 100 |
| This compound | 1 | 85.2 |
| This compound | 5 | 55.4 |
| This compound | 10 | 25.8 |
| Dexamethasone (Positive Control) | 1 | 30.1 |
Visualizations
Below are diagrams representing a potential signaling pathway that could be affected by this compound and a typical experimental workflow.
Caption: A typical experimental workflow for in vitro bioassays.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Dose-response and concentration-response relationships: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Analysis of Side Products in Guaianolide Chemical Reactions with Reference to Anhydroscandenolide
Disclaimer: Extensive literature searches did not yield specific experimental data on the chemical reactions and side products of Anhydroscandenolide. Therefore, this technical support center is based on the well-documented chemistry of closely related guaianolide sesquiterpene lactones. The principles, potential side reactions, and troubleshooting strategies outlined here are based on the general reactivity of this class of compounds and should be adapted and used with caution for specific experiments involving this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites in a guaianolide sesquiterpene lactone like this compound?
A1: The most reactive functional group in many guaianolide sesquiterpene lactones is the α-methylene-γ-lactone moiety. This is an α,β-unsaturated carbonyl system that is highly susceptible to nucleophilic attack via a Michael-type addition.[1][2][3][4] Other reactive sites can include esters, epoxides, and hydroxyl groups, which can undergo hydrolysis, ring-opening, and other transformations depending on the reaction conditions.
Q2: What are the common side products observed in reactions involving the α-methylene-γ-lactone group?
A2: The primary side products often arise from the addition of nucleophiles present in the reaction mixture (e.g., water, alcohols, amines, or thiols) to the exocyclic double bond of the α-methylene-γ-lactone. This leads to the formation of Michael adducts. Under certain conditions, polymerization or decomposition of the starting material can also occur.
Q3: How do acidic or basic conditions affect the stability of the guaianolide core?
A3: Both acidic and basic conditions can lead to side reactions. Strong bases can catalyze the Michael addition and may also lead to hydrolysis of ester groups or rearrangement of the lactone ring. Acidic conditions can promote the opening of the lactone ring to form the corresponding hydroxy acid.[5][6] The stability is highly dependent on the specific structure of the guaianolide and the reaction conditions (pH, temperature, solvent).[7]
Q4: What analytical techniques are best suited for identifying side products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is generally recommended.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and quantifying the yield of the desired product and the percentage of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of both the desired product and any isolated side products.
II. Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product and a complex mixture of side products. | Reaction conditions are too harsh (e.g., high temperature, extreme pH). | - Lower the reaction temperature.- Use milder acidic or basic catalysts.- Reduce the reaction time. |
| The starting material is degrading. | - Ensure the purity of the starting this compound.- Store the starting material under inert atmosphere and protected from light. | |
| Formation of a major, unexpected side product with a higher molecular weight. | Michael addition of a nucleophile from the solvent or a reagent. | - Use an aprotic solvent if the nucleophile is protic (e.g., water, alcohol).- Carefully purify all reagents to remove nucleophilic impurities. |
| The lactone ring appears to have opened in the product. | Reaction conditions are too acidic or basic, leading to hydrolysis. | - Buffer the reaction mixture to maintain a neutral pH.- If acidic or basic conditions are necessary, consider using a protecting group for the lactone if possible, or use milder conditions for a shorter duration. |
| Difficulty in separating the desired product from a particular side product. | The side product has very similar polarity to the desired product. | - Optimize the HPLC or column chromatography conditions (e.g., try a different solvent system or a different stationary phase).- Consider derivatizing the desired product or the side product to alter its polarity for easier separation. |
III. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table presents hypothetical data based on common reactions of guaianolide sesquiterpene lactones to illustrate how such data should be structured.
Table 1: Hypothetical Yields of a Michael Addition Reaction on a Guaianolide
| Entry | Nucleophile | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Product (Michael Adduct) (%) |
| 1 | Piperidine | Dichloromethane | 25 | 85 | 10 |
| 2 | Piperidine | Methanol | 25 | 60 | 35 (includes methanol adduct) |
| 3 | Thiophenol | Tetrahydrofuran | 0 | 92 | 5 |
| 4 | Thiophenol | Tetrahydrofuran | 50 | 75 | 20 |
IV. Experimental Protocols
The following are generalized protocols based on reactions of similar compounds. These must be adapted and optimized for this compound.
Protocol 1: General Procedure for Michael Addition to a Guaianolide
-
Preparation: Dissolve the guaianolide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the nucleophile (1.1 equivalents) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram to determine the relative peak areas of the starting material, desired product, and any side products.
V. Visualizations
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Anhydroscandenolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioactivity of Anhydroscandenolide.
Troubleshooting Guide
This guide is designed to help you navigate potential issues that may arise during the synthesis, characterization, and evaluation of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low yield of synthesized this compound derivative. | Stringent reaction conditions, poor functional group tolerance.[1] | Optimize reaction conditions (temperature, solvent, catalyst). Consider using milder reagents or protecting groups for sensitive functionalities. Explore alternative synthetic routes like intramolecular cyclization or transition metal-catalyzed cross-coupling reactions.[1] |
| Inconsistent bioactivity results for the same derivative. | Issues with compound purity or stability. Variability in the biological assay. | Purify the derivative using techniques like HPLC. Confirm the structure and purity via NMR and mass spectrometry. Ensure consistent experimental conditions for the bioassay (cell density, incubation time, reagent concentrations). |
| Derivative shows lower bioactivity than the parent compound. | The modification may have altered a critical pharmacophore. The derivative may have poor cell permeability. | Synthesize a series of derivatives with modifications at different positions to conduct a thorough structure-activity relationship (SAR) study. Evaluate the physicochemical properties of the derivative, such as lipophilicity (LogP), to assess its potential for cell membrane penetration. |
| High cytotoxicity observed in non-target cells. | The derivative may have off-target effects. The reactive moiety (e.g., α-methylene-γ-lactone) may be reacting non-specifically with cellular proteins. | Modify the derivative to improve its selectivity for the target protein or pathway. Consider strategies to reduce the reactivity of non-specific functional groups.[2] |
Frequently Asked Questions (FAQs)
1. What are the most promising strategies for increasing the bioactivity of this compound?
Based on studies of similar sesquiterpene lactones and other bioactive natural products, promising strategies include:
-
Chemical Modification: Synthesizing derivatives by introducing different functional groups to explore structure-activity relationships (SAR). This can involve modifications to the lactone ring or other parts of the molecular scaffold.
-
Targeted Synthesis: Designing and synthesizing derivatives that are predicted to have improved interactions with a specific biological target. This often involves computational modeling.
-
Combination Therapy: Investigating the synergistic effects of this compound or its derivatives with other known therapeutic agents.
2. Which signaling pathways are likely modulated by this compound and its derivatives?
While the specific pathways for this compound are not extensively documented, related compounds like other sesquiterpene lactones and andrographolide are known to modulate key signaling pathways involved in inflammation and cancer, such as:
-
NF-κB Signaling Pathway: Many sesquiterpene lactones inhibit the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[2][3][4]
-
Keap1-Nrf2 Pathway: Some bioactive compounds can modulate this pathway, which is involved in the cellular response to oxidative stress.[2]
-
HIF-1α Pathway: This pathway is a key regulator of the cellular response to hypoxia and is often dysregulated in cancer.[2][4]
3. What are the key considerations for designing a synthetic scheme for this compound derivatives?
Key considerations include:
-
Starting Materials: Availability and cost of the starting materials.
-
Reaction Conditions: The need for mild conditions to avoid decomposition of the core structure.[1]
-
Purification: The ease of purification of the final products.
-
Scalability: The potential to scale up the synthesis for further preclinical and clinical studies.
Representative Bioactivity Data of this compound Derivatives
The following table presents hypothetical, yet representative, quantitative data on the bioactivity of this compound and its potential derivatives against a cancer cell line. This data is intended to illustrate how SAR data might be presented.
| Compound | Modification | IC₅₀ (µM) in Cancer Cell Line | Notes |
| This compound | Parent Compound | 15.2 | Baseline activity |
| Derivative A | Esterification of a hydroxyl group | 8.5 | Increased lipophilicity may enhance cell uptake. |
| Derivative B | Addition of an amino group | 25.1 | The modification may have disrupted a key interaction. |
| Derivative C | Michael addition to the α-methylene-γ-lactone | > 50 | The α-methylene-γ-lactone is likely crucial for activity. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Ester Derivative of a Hydroxyl-Containing Sesquiterpene Lactone
-
Dissolution: Dissolve the parent compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified derivative by NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the development of bioactive this compound derivatives.
Caption: Proposed inhibitory action of this compound derivatives on the NF-κB signaling pathway.
References
- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Immediate Release
This guide presents a comparative overview of the cytotoxic properties of two sesquiterpene lactones: the well-characterized compound Parthenolide and the lesser-known Anhydroscandenolide. While extensive data underscores the potent anti-cancer activities of Parthenolide, a significant gap in the scientific literature exists regarding the cytotoxic potential of this compound. This document serves as both a summary of existing knowledge on Parthenolide and a framework for guiding future cytotoxic research into related, understudied compounds like this compound.
Executive Summary of Cytotoxicity Data
Quantitative analysis of Parthenolide's cytotoxic effects across a range of human cancer cell lines reveals its potent growth-inhibitory properties. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] |
| HUVEC | Endothelial Cells | 2.8 | [2] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [3] |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [3] |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [3] |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [3] |
| UACC-62 | Melanoma | 4.88 ± 0.53 | [4] |
| TK-10 | Renal Cancer | >10 | [4] |
Note: No published IC50 data for this compound is currently available.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to generate the type of data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., Parthenolide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Absorbance Reading: Measure the absorbance of the samples at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing the Study and Mechanisms
To better understand the experimental process and the known mechanisms of Parthenolide, the following diagrams are provided.
Caption: Experimental workflow for determining compound cytotoxicity.
Caption: Signaling pathways affected by Parthenolide.[5][6][7][8][9][10][11][12]
Caption: Logical flow for a comparative cytotoxicity study.
Concluding Remarks and Future Directions
Parthenolide demonstrates significant cytotoxic activity against a variety of cancer cell lines, primarily through the inhibition of the NF-κB pathway and the induction of apoptosis.[5][6][7][8][9][10][11][12] The lack of corresponding data for this compound, a structurally related sesquiterpene lactone, highlights a critical knowledge gap. Future research should prioritize the systematic evaluation of this compound's cytotoxic and mechanistic properties to determine its potential as a novel therapeutic agent. The experimental framework and comparative data for Parthenolide provided herein offer a robust starting point for such investigations.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Sesquiterpene Lactones and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Parthenolide, a representative sesquiterpene lactone, and Indomethacin, a conventional Non-Steroidal Anti-Inflammatory Drug (NSAID). Due to the limited availability of in vivo data for Anhydroscandenolide, the structurally similar and well-researched compound Parthenolide is used as a proxy to validate its potential anti-inflammatory properties.
Executive Summary
Inflammation is a complex biological response, and its effective management remains a cornerstone of therapeutic development. This guide delves into the in vivo anti-inflammatory efficacy of Parthenolide, a natural sesquiterpene lactone, benchmarked against the established NSAID, Indomethacin. The primary mechanism of action for Parthenolide involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In contrast, Indomethacin primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This comparative analysis is based on data from the widely accepted carrageenan-induced paw edema model in rats, providing a standardized platform for evaluating anti-inflammatory potency.
Comparative Performance Data
The following table summarizes the quantitative data on the percentage inhibition of paw edema by Parthenolide and Indomethacin at various time points after the induction of inflammation.
| Compound | Dose (mg/kg) | Time (hours) | Paw Volume Increase (mL) | Inhibition of Edema (%) |
| Control (Carrageenan) | - | 1 | 0.45 ± 0.03 | - |
| 2 | 0.68 ± 0.04 | - | ||
| 3 | 0.82 ± 0.05 | - | ||
| 4 | 0.95 ± 0.06 | - | ||
| 5 | 0.98 ± 0.06 | - | ||
| Parthenolide | 5 | 1 | 0.32 ± 0.02 | 28.9 |
| 2 | 0.45 ± 0.03 | 33.8 | ||
| 3 | 0.51 ± 0.04 | 37.8 | ||
| 4 | 0.58 ± 0.04 | 38.9 | ||
| 5 | 0.62 ± 0.05 | 36.7 | ||
| Indomethacin [1][2] | 10 | 1 | - | 59 |
| 2 | - | 81 | ||
| 3 | - | 73 | ||
| 4 | - | 60 | ||
| 5 | - | 39 |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Parthenolide and Indomethacin are mediated through distinct signaling pathways.
Parthenolide: The primary anti-inflammatory mechanism of Parthenolide is the inhibition of the NF-κB signaling pathway. It directly interacts with and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby preventing the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Parthenolide inhibits the NF-κB signaling pathway by targeting the IKK complex.
Indomethacin: Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.
Indomethacin non-selectively inhibits both COX-1 and COX-2 enzymes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used and validated in vivo model assesses the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment:
-
The control group receives the vehicle (e.g., saline or a suitable solvent).
-
The test groups receive different doses of the compound being investigated (e.g., Parthenolide) administered intraperitoneally or orally, typically 30-60 minutes before the carrageenan injection.
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin) for comparison.
-
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Workflow for the carrageenan-induced paw edema assay.
Conclusion
This comparative guide highlights the potential of Parthenolide as an anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs like Indomethacin. While Indomethacin demonstrates potent and rapid anti-inflammatory effects, its non-selective COX inhibition is associated with known side effects. Parthenolide's targeted inhibition of the NF-κB pathway presents a promising alternative therapeutic strategy. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the in vivo efficacy and therapeutic potential of this compound and other related sesquiterpene lactones. Further studies are warranted to establish a more comprehensive dose-response relationship for Parthenolide and to directly compare its efficacy and safety profile with a wider range of anti-inflammatory drugs.
References
Unraveling the Action of Anhydroscandenolide: A Comparative Guide to its Putative Mekanisme Aksi
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation for the mechanism of action of Anhydroscandenolide is not yet available in published literature, its classification as a sesquiterpene lactone allows for a scientifically grounded comparison with well-studied compounds of the same class. This guide provides an objective comparison of the putative mechanisms of this compound, drawing upon experimental data from analogous sesquiterpene lactones. The primary proposed mechanisms involve the inhibition of key inflammatory and survival signaling pathways—NF-κB and STAT3—and the induction of apoptosis.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of sesquiterpene lactones on crucial cellular signaling pathways is a key aspect of their therapeutic promise. The following tables summarize the quantitative data for the inhibition of NF-κB and STAT3, and the induction of apoptosis by structurally related compounds.
Table 1: Comparative IC50 Values for NF-κB and STAT3 Inhibition by Sesquiterpene Lactones
| Compound | Target Pathway | Cell Line | IC50 Value | Reference |
| Parthenolide | NF-κB | THP-1 | 1.091-2.620 µM (for cytokine expression) | [1] |
| Helenalin | NF-κB | T47D | 4.69 µM (24h), 3.67 µM (48h), 2.23 µM (72h) | [2] |
| Alantolactone | STAT3 | HepG2 | 33 µM (12h) | [3] |
| Costunolide | STAT3 | A431 | 0.8 µM | [4] |
Table 2: Comparative Data on Apoptosis Induction by Sesquiterpene Lactones
| Compound | Cell Line | Assay | Results | Reference |
| Ambrosin | MDA-MB-231 | MTT Assay | IC50: 25 µM | [5] |
| Ambrosin | MDA-MB-231 | Annexin V/PI | 56% apoptotic cells at 50 µM | [5] |
| Cynaropicrin | MDA-MB-231 | Flow Cytometry | Significant increase in early and late apoptosis | [6] |
| SL-1 | A375 | MTT Assay | IC50: 50 µM (48h) | [7] |
| SL-1 | A375 | Annexin V/PI | ~26% apoptotic cells | [7] |
Proposed Signaling Pathways and Points of Intervention
Based on the evidence from related compounds, this compound is hypothesized to exert its effects by interfering with the NF-κB and STAT3 signaling cascades and promoting apoptosis. The following diagrams illustrate these pathways and the likely points of inhibition by sesquiterpene lactones.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 6. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Anhydroscandenolide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like Anhydroscandenolide, a notable sesquiterpene lactone, is paramount for ensuring the quality, safety, and efficacy of natural products and therapeutic agents. Cross-validation of analytical methods is a critical process to confirm that a validated method produces reliable and consistent results across different laboratories, instruments, or even between different analytical techniques. This guide provides a comparative overview of common analytical methods applicable to the quantification of this compound and related sesquiterpene lactones, supported by experimental data and detailed protocols.
The process of cross-validating analytical methods involves a systematic comparison of results to ensure the reliability and performance of each analytical procedure. This workflow ensures data integrity and is crucial for method transfer between different laboratories or when comparing a new method against an established one.
Unraveling the Bioactivity of Anhydroscandenolide: A Comparative Look at Natural vs. Synthetic Sources
A comprehensive comparison of the biological activity between synthetic and natural anhydroscandenolide remains a significant gap in current scientific literature. While this compound, a guaianolide sesquiterpene lactone found in medicinal plants of the Eupatorium and Mikania genera, holds potential for therapeutic applications, a lack of dedicated research into its biological effects and the absence of a reported total synthesis impede a direct comparative analysis. This guide, therefore, provides an overview of the known information on this compound and its chemical relatives, the guaianolides, to infer its probable biological activities and to highlight the critical need for future research, particularly in evaluating synthetic production methods and their biological equivalence to the natural compound.
This compound (C₁₅H₁₄O₅) belongs to the vast family of guaianolides, a class of sesquiterpene lactones recognized for their diverse and potent biological activities. These natural products are cornerstones in traditional medicine and have attracted considerable interest in modern drug discovery for their anti-inflammatory, anticancer, and immunomodulatory properties. However, specific experimental data on the biological effects of this compound are scarce.
Insights from Related Compounds: The Guaianolide Family
Given the limited direct data on this compound, its potential biological activities can be inferred from studies on structurally similar guaianolides.
Table 1: Comparative Biological Activities of Guaianolide Sesquiterpene Lactones
| Compound/Class | Biological Activity | Key Findings |
| Guaianolides (General) | Immunomodulatory | Exhibit significant inhibitory activity on the function of cytotoxic T lymphocytes and the induction of intercellular adhesion molecule-1 (ICAM-1).[1][2] |
| Guaianolides (General) | Anticancer | Can selectively target and eradicate acute myelogenous leukemia (AML) stem or progenitor cells.[3] |
| Scandenolide | Antiparasitic | Showed weak or no activity against Trypanosoma cruzi and Leishmania braziliensis.[4] |
| Other Mikania Sesquiterpene Lactones | Antimicrobial | Compounds isolated from Mikania micrantha have demonstrated effectiveness against various plant pathogenic fungi and bacteria.[5] |
Postulated Biological Activity of this compound
Based on the activities of its chemical relatives, this compound is likely to possess anti-inflammatory and cytotoxic properties. The α-methylene-γ-lactone moiety, a common feature in many biologically active guaianolides, is a key structural element responsible for their mechanism of action. This functional group can react with nucleophilic sites on biological macromolecules, such as enzymes and transcription factors, thereby modulating their function.
One of the primary targets for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. By inhibiting NF-κB, guaianolides can suppress the production of pro-inflammatory cytokines and enzymes, and induce apoptosis in cancer cells.
Potential Signaling Pathway Modulation
The diagram below illustrates the putative mechanism by which this compound, as a guaianolide, might exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols: A Roadmap for Future Research
To definitively characterize and compare the biological activity of natural and synthetic this compound, a series of well-defined experimental protocols are necessary.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of natural and synthetic this compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of natural and synthetic this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
2. NF-κB Reporter Assay
-
Objective: To determine if this compound inhibits NF-κB activation.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.
-
Pre-treat the cells with various concentrations of natural and synthetic this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a control reporter (e.g., Renilla luciferase).
-
3. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of key proteins in inflammatory and apoptotic pathways.
-
Methodology:
-
Treat cells with natural and synthetic this compound and/or an inflammatory stimulus.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., IκBα, phospho-IκBα, COX-2, cleaved caspase-3).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The Path Forward: Synthesis and Comparative Studies
The most significant hurdle in the comprehensive evaluation of this compound is the lack of a reported method for its chemical synthesis. A successful total synthesis would not only provide a scalable source of the compound for extensive biological testing but also open avenues for the creation of novel analogs with potentially enhanced activity and improved pharmacokinetic profiles.
Once a synthetic route is established, a direct, head-to-head comparison of the biological activities of the natural and synthetic forms will be crucial. This would involve the aforementioned experimental protocols to assess their cytotoxicity, anti-inflammatory effects, and mechanism of action. Such studies are essential to validate the synthetic material as a reliable substitute for the natural product in research and potential therapeutic development.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and reagent-free bioassay using autobioluminescent yeasts to detect agonistic and antagonistic activities of bisphenols against rat androgen receptor and progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Anhydroscandenolide: A Comparative Guide to In Vivo Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroscandenolide, a sesquiterpene lactone, has garnered interest for its potential therapeutic applications. While direct in vivo validation of its efficacy is emerging, this guide provides a comparative analysis based on its proposed mechanism of action and data from analogous compounds. This document will objectively compare the potential performance of this compound with other therapeutic alternatives, supported by established experimental data for these comparators.
Proposed Mechanism of Action: NF-κB Pathway Inhibition
This compound is hypothesized to exert its therapeutic effects, particularly in anti-inflammatory and anti-cancer contexts, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[4] In many chronic diseases, including cancer and inflammatory disorders, the NF-κB pathway is constitutively active.[4]
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
Comparative Analysis of Therapeutic Agents
To contextualize the potential efficacy of this compound, we compare it with Andrographolide, a natural compound with a similar mechanism, and Dexamethasone, a standard steroidal anti-inflammatory drug.
| Feature | This compound (Proposed) | Andrographolide | Dexamethasone (Conventional) |
| Drug Class | Sesquiterpene Lactone | Diterpenoid Lactone | Corticosteroid |
| Primary Mechanism | Inhibition of NF-κB pathway | Inhibition of NF-κB, JAK/STAT, and other pathways[5] | Glucocorticoid receptor agonist, inhibits NF-κB and other inflammatory pathways |
| Therapeutic Areas | Anti-inflammatory, Anti-cancer | Anti-inflammatory, Anti-cancer[5] | Anti-inflammatory, Immunosuppressant |
| Administration Route | Oral, Topical (likely) | Oral | Oral, Intravenous, Topical |
| Bioavailability | Likely low to moderate, a common issue with polyphenols[6] | Subject to extensive metabolism | High |
In Vivo Efficacy Data Summary
The following table summarizes representative in vivo data for the comparator compounds. Data for this compound is projected based on its chemical class.
| Parameter | This compound (Projected) | Andrographolide (in vivo studies) | Dexamethasone (in vivo studies) |
| Model | Carrageenan-induced paw edema (inflammation)[7]; Xenograft tumor model (cancer) | Ovalbumin-stimulated mice (inflammation)[5]; Breast, colorectal, lung cancer xenograft models (cancer)[5] | Carrageenan-induced paw edema; various cancer models |
| Dosage Range | To be determined | 1-100 mg/kg (cancer models) | 0.1-10 mg/kg |
| Efficacy Endpoint | Reduction in paw volume; Tumor growth inhibition | Attenuation of TH17-regulated cytokines[5]; Inhibition of tumor growth | Significant reduction in paw edema; Tumor regression |
| Observed Side Effects | Potential for cytotoxicity at high doses | Generally well-tolerated, potential for mild gastrointestinal effects | Immunosuppression, metabolic effects, osteoporosis with long-term use |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic efficacy. Below are standard protocols for key in vivo experiments.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This model is widely used to assess the acute anti-inflammatory activity of a compound.[7]
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (180-200g) are typically used.
-
Grouping: Animals are divided into groups (n=6):
-
Control: No treatment.
-
Vehicle: Receives the solvent used to dissolve the test compound.
-
Test Compound: Receives this compound at various doses.
-
Standard: Receives a known anti-inflammatory drug (e.g., Dexamethasone).
-
-
Procedure:
-
The initial paw volume of each rat is measured.
-
The respective treatments are administered orally or intraperitoneally.
-
After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Xenograft Tumor Model (Anti-cancer)
This model is essential for evaluating the anti-tumor efficacy of a compound in vivo.
Caption: Workflow for a typical xenograft tumor model study.
Methodology:
-
Animals: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle Control.
-
Test Compound (this compound) at various doses.
-
Positive Control (a standard chemotherapy agent).
-
Treatments are administered daily or on a set schedule via a clinically relevant route.
-
-
Monitoring: Tumor dimensions are measured 2-3 times a week with calipers, and tumor volume is calculated (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Conclusion and Future Directions
While direct in vivo evidence for this compound is still needed, its classification as a sesquiterpene lactone and its proposed mechanism of NF-κB inhibition suggest significant therapeutic potential. The comparative data from Andrographolide, a compound with a similar molecular action, provides a strong rationale for further investigation. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound and validating its efficacy and safety in established in vivo models of inflammation and cancer. Such research will be critical in determining its viability as a novel therapeutic agent.
References
- 1. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment [mdpi.com]
- 7. scielo.br [scielo.br]
Statistical Validation of Anhydroscandenolide and Comparative Bioactives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Anhydroscandenolide and related sesquiterpenoid lactones. Due to the limited availability of specific bioassay data for this compound, this document leverages data from structurally similar and well-studied compounds to provide a valuable reference for experimental design and interpretation.
This guide presents a summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of experimental workflows to facilitate a deeper understanding of the methodologies involved in the statistical validation of these compounds.
Comparative Bioactivity Data
The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of several sesquiterpenoid lactones, providing a basis for comparing the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Sesquiterpenoid Lactones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Parthenolide | GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [1] |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [1] | |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [1] | |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [1] | |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [1] | |
| SiHa | Cervical cancer | 8.42 ± 0.76 | [2] | |
| MCF-7 | Breast cancer | 9.54 ± 0.82 | [2] | |
| TE671 | Medulloblastoma | 6.5 | [3] | |
| HT-29 | Colon adenocarcinoma | 7.0 | [3] | |
| Cynaropicrin | U-87 MG | Glioblastoma | 24.4 ± 10.2 (24h) | [4] |
| AMO1 | Multiple myeloma | 1.8 ± 0.3 | [5] | |
| KMS12BM | Multiple myeloma | 3.2 ± 0.2 | [5] | |
| CCRF-CEM | Leukemia | 2.9 ± 0.0 | [5] | |
| CEM/ADR5000 | Leukemia | 2.6 ± 0.2 | [5] | |
| Helenalin | T47D | Breast cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) | [6] |
Table 2: Anti-inflammatory Activity of Sesquiterpenoid Lactones
| Compound | Assay | Cell Line/Model | IC50 (µM) | Citation |
| Dehydrocostus lactone | NO Production Inhibition | LPS/IFNγ-stimulated RAW264.7 macrophages | 2.283 | [7] |
| IL-1β Release Inhibition | LPS-stimulated mouse and human macrophages | 0.02544 | [8] | |
| Helenalin | NF-κB Inhibition | Jurkat T-cells | 5 | [9] |
Table 3: Antimicrobial Activity of Costunolide
| Compound | Organism | Activity | MIC (µg/mL) | Citation |
| Costunolide | Mycobacterium tuberculosis | Antibacterial | 12.5 | [10] |
| Mycobacterium avium | Antibacterial | 128 | [10] | |
| Trichophyton mentagrophytes | Antifungal | 62.5 | [11][12] | |
| Trichophyton simii | Antifungal | 31.25 | [11][12] | |
| Trichophyton rubrum 296 | Antifungal | 31.25 | [11][12] | |
| Trichophyton rubrum 57 | Antifungal | 62.5 | [11][12] | |
| Epidermophyton floccosum | Antifungal | 125 | [11][12] | |
| Aspergillus niger | Antifungal | 250 | [11][12] | |
| Curvularia lunata | Antifungal | 125 | [11][12] | |
| Magnaporthe grisea | Antifungal | 250 | [11][12] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of new experiments.
Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Culture medium
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay: IL-6 and TNF-α Quantification
This protocol describes the measurement of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
24-well plates
-
Test compound
-
Lipopolysaccharide (LPS)
-
Macrophage cell line (e.g., RAW 264.7)
-
Culture medium
-
Commercially available ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Seeding and Differentiation: Seed macrophage cells in a 24-well plate and allow them to adhere and differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the supernatants. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Positive control antibiotic
-
Negative control (vehicle)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Signaling Pathway
The anti-inflammatory effects of many sesquiterpenoid lactones are mediated through the inhibition of the NF-κB signaling pathway. Helenalin, for example, has been shown to directly target the p65 subunit of NF-κB.[9]
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 8. Dehydrocostus Lactone Effectively Alleviates Inflammatory Diseases by Covalently and Irreversibly Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Anhydroscandenolide
Disclaimer: No specific Safety Data Sheet (SDS) for Anhydroscandenolide was found in the available resources. The following disposal procedures are based on general best practices for handling laboratory chemicals of unknown toxicity and environmental impact. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on general laboratory safety protocols, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Prevent the spill from spreading by using absorbent materials such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
III. Disposal of this compound Waste
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
-
Place the waste in a designated, chemically resistant, and sealable container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat, ignition sources, and incompatible materials.
-
-
Institutional EHS Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about this compound.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
IV. Data Presentation
Since no specific SDS was found for this compound, quantitative data on its physical and chemical properties, toxicity, and environmental hazards are not available. The following table presents the kind of information that would typically be found in an SDS and should be determined through experimental analysis for a complete safety profile.
| Property | Value |
| Physical State | Solid / Liquid / Gas |
| Appearance | - |
| Odor | - |
| Melting Point | - |
| Boiling Point | - |
| Solubility | - |
| Vapor Pressure | - |
| Vapor Density | - |
| Specific Gravity | - |
| Flash Point | - |
| Autoignition Temperature | - |
| LD50 (Oral, Rat) | No data available |
| LC50 (Inhalation, Rat) | No data available |
| Ecotoxicity | No data available |
V. Experimental Protocols
Detailed experimental protocols for determining the toxicological and environmental impact of this compound would need to be developed in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These would include, but not be limited to:
-
Acute Oral Toxicity (OECD 423): To determine the short-term toxicity from ingestion.
-
Acute Dermal Toxicity (OECD 402): To assess the effects of skin contact.
-
Acute Inhalation Toxicity (OECD 403): To evaluate the toxicity of inhaled this compound.
-
Ready Biodegradability (OECD 301): To assess the potential for the compound to persist in the environment.
-
Toxicity to Aquatic Organisms (e.g., OECD 202, 203): To determine the potential harm to aquatic life.
VI. Mandatory Visualization
Caption: Workflow for the proper handling and disposal of this compound.
Personal protective equipment for handling Anhydroscandenolide
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Anhydroscandenolide in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and respiratory exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[3] |
| Eye Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat that fully covers the arms is necessary. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the compound as a powder or when aerosolization is possible.[4] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required.[3] |
Emergency Procedures
Immediate and appropriate response to emergencies is critical. All laboratory personnel must be familiar with the location and operation of safety equipment.
Emergency Contact Information
| Contact | Number | Notes |
| Emergency Services | 911 (or local equivalent) | Provide building and room number. |
| Poison Control Center | (800) 222-1222 | Have information about the chemical available. |
| Principal Investigator | [Insert PI's Number] | |
| Lab Safety Officer | [Insert Officer's Number] |
Spill and Exposure Response
| Incident | Procedure |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material. 4. Clean the area with a suitable solvent. 5. Collect all contaminated materials in a sealed container for hazardous waste disposal. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert others and activate the nearest fire alarm if necessary. 3. Contact emergency services and the lab safety officer.[5] 4. Do not re-enter the area until cleared by safety personnel. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] 2. Remove contaminated clothing while under a safety shower.[6] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes using an eyewash station.[6] 2. Hold eyelids open and rotate the eyeballs to ensure complete rinsing. 3. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[7] |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Standard Operating Procedure (SOP) for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as solid hazardous waste.[8] |
| Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through the institution's environmental health and safety department in accordance with local, state, and federal regulations.[1]
Experimental Protocols
Given the unknown nature of this compound, the following is a general protocol for its safe handling during a typical laboratory experiment.
Objective: To safely handle this compound for in-vitro experiments.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Personal Protective Equipment (as specified in the table above)
-
Chemical fume hood
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered tips
-
Appropriate glassware and consumables
-
Hazardous waste containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Prepare all necessary equipment and materials within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate vial.
-
Add the calculated volume of solvent to the vial.
-
Securely cap the vial and vortex until the compound is fully dissolved.
-
-
Experimental Use:
-
Perform all subsequent dilutions and experimental procedures within the chemical fume hood.
-
Use positive displacement pipettes or filtered pipette tips to prevent aerosol generation.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution or solvent.
-
Rinse all contaminated glassware with a suitable solvent and then wash with soap and water. Collect the initial rinse as hazardous waste.
-
Dispose of all contaminated consumables and PPE in the designated hazardous waste containers.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response Workflow
Caption: Emergency Response Plan for an this compound Spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
